4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOGCSHKBTGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618328 | |
| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-27-5 | |
| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS No. 1701-27-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with the CAS number 1701-27-5. This compound serves as a critical building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of novel therapeutic agents. Its trifluoromethyl and chloro substitutions make it a versatile scaffold for developing compounds with potential applications in oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role as a precursor to biologically active molecules, supported by generalized experimental protocols and conceptual workflows.
Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoromethyl group significantly influences its electronic properties and metabolic stability, a desirable feature in drug design.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1701-27-5 | [2] |
| Molecular Formula | C₁₁H₇ClF₃NO | [2] |
| Molecular Weight | 261.63 g/mol | [2] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 280.7±35.0 °C (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Reaction Pathways
While a specific, detailed protocol for the direct synthesis of this compound is not widely available in public literature, a general synthetic pathway can be inferred from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2] A plausible synthetic workflow would likely begin with a substituted aniline precursor.
A generalized synthetic approach involves the cyclization of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group, followed by chlorination. The key steps would be the formation of the quinoline-4-one intermediate, which is then converted to the final 4-chloro product.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and side chains, a key strategy in the development of targeted therapies.[2]
Precursor for Anticancer Agents
The quinoline scaffold is a privileged structure in the development of anticancer agents.[3] Derivatives of this compound are valuable precursors for compounds screened for anticancer activity. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological properties of the final drug candidates.[2] These derivatives are often investigated as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.[4][5]
Potential as Anti-inflammatory Agents
Quinoline derivatives have also been explored for their anti-inflammatory properties.[6][7] The development of novel anti-inflammatory drugs is an active area of research, and intermediates like this compound provide a starting point for the synthesis of compounds that may modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this specific compound are often proprietary. However, generalized procedures for similar quinoline derivatives can be adapted.
General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the synthesis of 4-anilino-quinoline derivatives from a 4-chloroquinoline intermediate.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: Add the desired substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of a strong acid like concentrated HCl can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Drug discovery workflow utilizing the subject compound as a starting material.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the anticancer potential of synthesized derivatives.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways
While the direct targets of this compound are not established, its derivatives are often designed to inhibit key signaling pathways implicated in cancer. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of biologically active molecules. Its structural features make it an attractive starting point for the development of novel anticancer and anti-inflammatory agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential. The protocols and workflows provided in this guide offer a foundational framework for researchers entering this area of study.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. The information herein is essential for predicting the compound's behavior in biological systems, guiding formulation strategies, and supporting overall drug discovery and development efforts. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available supplier information with computationally predicted values from reputable sources.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some basic identifiers are experimentally confirmed, many of the quantitative properties are predicted and should be treated as estimates pending experimental verification.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1701-27-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₇ClF₃NO | Sigma-Aldrich[1] |
| Molecular Weight | 261.63 g/mol | Sigma-Aldrich[1] |
| SMILES | COc1cc2c(cc1)nc(cc2Cl)C(F)(F)F | - |
| Predicted Melting Point | 95.5 °C | Chemicalize |
| Predicted Boiling Point | 334.8 °C | Chemicalize |
| Predicted Water Solubility (LogS) | -4.3 | Chemicalize |
| Predicted pKa (Most Basic) | 0.43 | Chemicalize |
| Predicted Octanol-Water Partition Coefficient (logP) | 4.13 | Chemicalize |
Experimental Protocols for Property Determination
Melting Point Determination by Capillary Method
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Aqueous Solubility Determination by Shake-Flask Method
Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.
Methodology:
-
An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for understanding a compound's ionization state at different physiological pH values.
Methodology:
-
A solution of the compound with a known concentration is prepared in water or a co-solvent system if solubility is limited.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.
Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method
The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology:
-
A solution of the compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.
-
The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two phases.
-
The two phases are then separated.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound.
Caption: General experimental workflow for physicochemical characterization.
References
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characterization profile. Detailed hypothetical protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a halogenated and trifluoromethylated quinoline derivative. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity in various bioactive molecules, while the chloro- and methoxy- substituents offer sites for further chemical modification, making it a valuable scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1701-27-5 | [1] |
| Molecular Formula | C₁₁H₇ClF₃NO | [1] |
| Molecular Weight | 261.63 g/mol | [1] |
| InChI Key | RVBOGCSHKBTGDA-UHFFFAOYSA-N | [1] |
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
Diagram 2: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis pathway.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
-
To a stirred solution of 4-methoxyaniline (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A), add ethyl trifluoroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent, and dry under vacuum to yield 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline.
Step 2: Synthesis of this compound
-
Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) to the 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (1.0 eq) from the previous step.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
Structure Elucidation Workflow
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Diagram 3: Structure Elucidation Workflow
Caption: Logical workflow for structure elucidation.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds found in the literature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | d | ~9.0 | H-5 |
| ~7.60 | s | - | H-3 |
| ~7.45 | dd | ~9.0, ~2.5 | H-7 |
| ~7.20 | d | ~2.5 | H-8 |
| ~3.95 | s | - | -OCH₃ |
Rationale: The chemical shifts are estimated based on data for similar substituted quinolines. The downfield shift of H-5 is due to the anisotropic effect of the adjacent aromatic ring. H-3 is expected to be a singlet as it has no adjacent protons. H-7 and H-8 will show splitting patterns characteristic of their positions on the benzene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-6 |
| ~148.0 | C-2 (q, J ≈ 35 Hz) |
| ~145.0 | C-8a |
| ~144.0 | C-4 |
| ~131.0 | C-5 |
| ~128.0 | C-4a |
| ~122.0 (q, J ≈ 275 Hz) | -CF₃ |
| ~121.0 | C-7 |
| ~118.0 | C-3 |
| ~104.0 | C-8 |
| ~56.0 | -OCH₃ |
Rationale: The chemical shifts are predicted based on known substituent effects on the quinoline ring system. The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600, ~1570, ~1480 | Strong | C=C and C=N aromatic ring stretching |
| ~1250-1350 | Strong | C-F stretch (asymmetric and symmetric) |
| ~1240 | Strong | Aryl-O-CH₃ asymmetric stretch |
| ~1030 | Strong | Aryl-O-CH₃ symmetric stretch |
| ~830 | Strong | C-Cl stretch |
Rationale: The predicted IR frequencies are based on characteristic vibrational modes for substituted quinolines and compounds containing trifluoromethyl, methoxy, and chloro groups.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which is crucial for structure confirmation.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 261/263 | [M]⁺˙ (Molecular ion) |
| 246/248 | [M - CH₃]⁺ |
| 226 | [M - Cl]⁺ |
| 198 | [M - Cl - CO]⁺ |
| 192 | [M - CF₃]⁺ |
Rationale: The fragmentation is expected to be initiated by the loss of substituents from the stable quinoline ring. The presence of chlorine will result in isotopic peaks (M and M+2 in a ~3:1 ratio). Common losses include the methyl radical from the methoxy group, the chlorine radical, and the trifluoromethyl radical.
Diagram 4: Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the structure elucidation of this compound. The presented data, derived from the analysis of analogous compounds, offers a solid foundation for researchers and scientists in the field of drug development to synthesize, characterize, and utilize this promising chemical scaffold. Experimental verification of the proposed spectroscopic data and synthetic protocols is highly encouraged to further validate the information presented herein.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of a 4-hydroxyquinoline core via the Conrad-Limpach reaction. This intermediate is subsequently chlorinated to yield the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
This step utilizes the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2]
Reaction:
4-Methoxyaniline + Ethyl 4,4,4-trifluoroacetoacetate → 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
Experimental Procedure (Adapted from a similar synthesis[1]):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxyaniline, ethyl 4,4,4-trifluoroacetoacetate, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (approximately 140°C) and continue heating overnight, collecting the water that forms in the Dean-Stark trap.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline as a solid.
Step 2: Synthesis of this compound
The 4-hydroxy group of the quinoline intermediate is converted to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[3][4]
Reaction:
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline + POCl₃ → this compound
Experimental Procedure (Adapted from a similar synthesis[3]):
-
In a fume hood, carefully add 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for several hours (typically 4-6 hours).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or potassium carbonate) until a precipitate forms.[3]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[4]
Quantitative Data
The following table summarizes the key reactants and products with their relevant chemical data. Please note that yields are based on analogous reactions and may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | Starting Material | - |
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Starting Material | - |
| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | C₁₁H₈F₃NO₂ | 243.18 | Intermediate | ~50-60 |
| This compound | C₁₁H₇ClF₃NO | 261.63 | Final Product | ~70-80 |
* Yields are estimates based on similar reported syntheses and are not definitive for this specific reaction.
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key considerations for the successful synthesis of this compound.
Caption: Logical flow of the synthesis and verification process.
References
Navigating the Therapeutic Potential of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: An In-depth Technical Guide
Disclaimer: Direct biological activity data for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS RN: 1701-27-5) is not extensively available in the public domain. This guide provides a comprehensive overview of the predicated biological activities based on structurally similar quinoline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential therapeutic avenues and guide future experimental investigations.
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. The strategic substitution on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. The subject of this guide, this compound, possesses key structural features—a chloro group at the 4-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position—that suggest a high potential for significant biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates. While direct experimental evidence is lacking, the biological activities of closely related analogs suggest potential applications in oncology, inflammation, and infectious diseases.
Predicted Biological Activities
Based on the established biological profiles of structurally related quinoline derivatives, this compound is predicted to exhibit the following activities:
-
Anticancer Activity: Many quinoline derivatives are potent anticancer agents. The presence of the trifluoromethyl group is a common feature in modern anticancer drugs, often contributing to enhanced efficacy. Related compounds, such as 4-anilinoquinolines, have shown significant antiproliferative activity against various cancer cell lines.
-
Anti-inflammatory Activity: Quinolines have been explored as anti-inflammatory agents, often targeting key enzymes in inflammatory pathways like cyclooxygenase (COX).
-
Antimicrobial Activity: The quinoline core is central to several antimicrobial agents. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Data from Structurally Similar Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological data for structurally related compounds.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Cytotoxicity | 12.85 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Cytotoxicity | >100 |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Cell Proliferation | 14.14 (LC50) |
| 1-(3-((2-Furan-2-yl)quinolin-4-yloxy)phenyl)ethanone | Not Specified | TNF-α Formation Inhibition | 2.3 |
Table 2: Anti-inflammatory Activity of a Related Quinoline Derivative
| Compound Name | Assay | IC50 (µM) |
| (E)-1-(3-((2-Furan-2-yl)quinolin-4-yloxy)phenyl) ethanone oxime | Lysozyme Release Inhibition | 7.1 |
| (E)-1-(3-((2-Furan-2-yl)quinolin-4-yloxy)phenyl) ethanone oxime | β-glucuronidase Release Inhibition | 9.5 |
Table 3: Antimicrobial Activity of a Related Quinoline Derivative
| Compound Name | Organism | MIC (µg/mL) |
| HT61 (a quinoline derivative) | Staphylococcus aureus (biofilm) | Not specified as MIC, but effective in reducing viability |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline derivatives. These protocols can serve as a template for the investigation of this compound.
In Vitro Anticancer Activity - MTT Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity - Xylene-Induced Ear Edema in Mice
Objective: To evaluate the in vivo acute anti-inflammatory effect of a compound.
Methodology:
-
Animals: Male Swiss albino mice are used.
-
Grouping and Administration: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of the compound. The compounds are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period post-administration (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.
-
Sample Collection: After a set time (e.g., 15 minutes) following xylene application, the mice are euthanized, and circular sections are removed from both the right (treated) and left (untreated) ears.
-
Measurement of Edema: The weight of the ear sections is recorded, and the difference in weight between the right and left ear punches is calculated as the edema weight.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Potential Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate potential signaling pathways that quinoline derivatives may modulate and a general workflow for their synthesis and biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of quinoline derivatives.
Caption: Potential signaling pathways modulated by quinoline derivatives in cancer and inflammation.
Conclusion
While direct experimental data on the biological activity of this compound remains elusive, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro, methoxy, and trifluoromethyl substituents suggests that this compound could possess significant anticancer, anti-inflammatory, and antimicrobial properties. The provided experimental protocols and workflow diagrams offer a roadmap for the systematic evaluation of this promising molecule. Further research, including synthesis, in vitro screening, and in vivo studies, is imperative to fully elucidate the biological profile and therapeutic potential of this compound. The insights gained from such studies will be invaluable to the drug discovery and development community.
An In-depth Technical Guide on 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. This document outlines their synthesis, biological activities, and therapeutic potential, with a focus on their role as kinase inhibitors in oncology. The information is presented to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in drug discovery, demonstrating a wide array of biological activities.[1] The versatility of the quinoline ring system allows for structural modifications that can modulate its physicochemical and pharmacological properties, leading to the development of potent therapeutic agents. The introduction of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the quinoline core has been a key strategy in the design of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.[2]
The 4-chloro substituent on this quinoline core serves as a versatile synthetic handle. The chlorine atom at this position is a good leaving group, making the molecule amenable to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and side chains at the 4-position, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[2]
Synthesis of this compound Derivatives
A plausible synthetic approach for a closely related analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline. This multi-step synthesis involves cyclization, nitration, and subsequent chlorination.[3][4] An analogous route for the 2-(trifluoromethyl) derivative would likely involve a similar cyclization strategy using a trifluoromethyl-containing building block.
General Synthetic Protocol for 4-Anilinoquinoline Derivatives
The primary route to diversify the this compound scaffold is through nucleophilic aromatic substitution (SNAr) at the C-4 position. The reaction with various aniline derivatives is a common strategy to generate 4-anilinoquinoline compounds, which have shown significant promise as kinase inhibitors.
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-6-methoxy-2-(trifluoromethyl)quinoline Derivatives
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 to 1.5 equivalents).
-
Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilinoquinoline derivative.
This versatile protocol allows for the synthesis of a wide range of derivatives by simply varying the aniline nucleophile.
Biological Activity and Therapeutic Potential
Derivatives of the this compound core have been primarily investigated for their potential as anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
Kinase Inhibition: Targeting Key Signaling Pathways
The 4-anilinoquinoline and the structurally related 4-anilinoquinazoline scaffolds are well-established pharmacophores for kinase inhibitors.[5][6] These compounds are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. Key kinase families targeted by such derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. Its overactivation is a hallmark of many cancers.[7]
-
Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This signaling cascade is a central regulator of cell growth, metabolism, and survival, and its dysregulation is frequently observed in human cancers.
The general mechanism of action involves the quinoline nitrogen forming a hydrogen bond with a key residue in the kinase hinge region, while the anilino moiety occupies a hydrophobic pocket.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinoline derivatives.
Quantitative Biological Data
While specific data for derivatives of this compound is limited in the public domain, data from closely related 4-anilinoquinoline and 4-anilinoquinazoline derivatives can provide valuable insights into their potential potency. The following table summarizes the in vitro antiproliferative activities of some representative 4-anilinoquinoline derivatives against various cancer cell lines.
| Compound ID | Quinoline/Quinazoline Core | Substituents | Cell Line | IC50 (µM) | Reference |
| 1f | 7-fluoro-4-anilinoquinoline | 3-chloro-4-fluoroanilino | HeLa | < 7.15 | [7] |
| 1f | 7-fluoro-4-anilinoquinoline | 3-chloro-4-fluoroanilino | BGC823 | < 4.65 | [7] |
| 2i | 8-methoxy-4-anilinoquinoline | 4-isopropylanilino | HeLa | 7.15 | [7] |
| 2i | 8-methoxy-4-anilinoquinoline | 4-isopropylanilino | BGC823 | 4.65 | [7] |
| Gefitinib | 4-anilinoquinazoline | 3-chloro-4-fluoroanilino | HeLa | 17.12 | [7] |
| Gefitinib | 4-anilinoquinazoline | 3-chloro-4-fluoroanilino | BGC823 | 19.27 | [7] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols for Biological Evaluation
The biological evaluation of novel this compound derivatives typically involves a series of in vitro assays to determine their anticancer activity and mechanism of action.
Cell Viability and Cytotoxicity Assays
The initial screening of newly synthesized compounds is often performed using cell viability assays to assess their general cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
In Vitro Kinase Inhibition Assays
To determine the specific molecular target of the active compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., for EGFR)
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme (e.g., recombinant human EGFR), a specific substrate peptide, and ATP in a suitable reaction buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period.
-
Detection: The extent of substrate phosphorylation is quantified using various detection methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility of the 4-position allows for extensive structural diversification, enabling the fine-tuning of potency and selectivity. While the publicly available data on this specific scaffold is still emerging, the broader family of 4-anilinoquinolines has demonstrated significant potential.
Future research in this area should focus on:
-
Systematic SAR studies: To explore the impact of various substituents on the anilino ring and other positions of the quinoline core on kinase inhibitory activity and cellular potency.
-
Kinome-wide profiling: To assess the selectivity of the most potent compounds against a broad panel of kinases to identify potential off-target effects and new therapeutic opportunities.
-
In vivo evaluation: To investigate the pharmacokinetic properties, efficacy, and toxicity of lead compounds in preclinical animal models of cancer.
By leveraging the principles of medicinal chemistry and chemical biology, the this compound scaffold holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a quinoline derivative of interest in pharmaceutical and chemical research. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents was not found. This guide, therefore, provides a detailed framework for researchers to systematically determine the solubility of this compound. It includes a generalized experimental protocol based on the widely accepted equilibrium solubility (shake-flask) method and a visual workflow to guide the experimental process. The provided methodologies and data presentation formats are intended to facilitate standardized and comparable solubility assessments.
Introduction to Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For a compound like this compound, understanding its solubility profile in a range of organic solvents is essential for various stages of drug development, from synthesis and purification to formulation and analytical method development. Organic solvents are frequently used in these processes, and knowledge of the compound's solubility aids in selecting appropriate solvent systems, optimizing reaction conditions, and developing robust purification strategies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1701-27-5 | [1] |
| Molecular Formula | C₁₁H₇ClF₃NO | [1] |
| Molecular Weight | 261.63 g/mol | [1] |
Note: This table is intended for a researcher to populate with experimentally determined data.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine this data. The following table is provided as a template for recording and presenting experimentally determined solubility values.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the "gold standard" for solubility measurement.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or orbital incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
While specific, pre-existing solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this critical data. By following the detailed experimental protocol and utilizing the provided templates for data recording, scientists and drug development professionals can systematically and accurately determine the solubility profile of this compound. This information is invaluable for the continued research and development of this compound as a potential therapeutic agent or chemical intermediate.
References
A Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The subject of this guide, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, is not extensively characterized as a standalone bioactive agent with a defined mechanism of action in publicly available literature. Instead, it is recognized as a crucial chemical intermediate—a versatile building block used in the synthesis of a wide array of potentially therapeutic molecules.[1][2][3] This guide, therefore, focuses on the role of the 4-chloro-quinoline scaffold in medicinal chemistry, exploring the mechanisms of action of the derivative compounds it is used to create.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5][6] The specific functionalization of the quinoline ring system allows for the precise tuning of a molecule's physicochemical properties, enhancing its pharmacokinetic and pharmacodynamic profile.
The compound this compound possesses key features that make it a valuable precursor in synthesis:
-
The 4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups and side chains to create diverse chemical libraries.[7]
-
The Trifluoromethyl Group: The -CF3 group often enhances critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[7]
-
The Methoxy Group: The -OCH3 group can influence the electronic properties of the ring system and provide additional points for hydrogen bonding, potentially improving target engagement.
Synthetic Utility and Reaction Pathways
The primary utility of this compound lies in its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride ion at the C4 position to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. This reaction is the cornerstone for generating a library of novel quinoline derivatives for biological screening.
Below is a generalized workflow illustrating the synthetic potential of this scaffold.
Mechanisms of Action of Key Quinoline Derivatives
While this compound itself is a precursor, its derivatives have been shown to target several critical biological pathways implicated in cancer and infectious diseases.
Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[4] A key pathway frequently targeted is the PI3K/Akt/mTOR signaling cascade, which plays a vital role in tumor cell proliferation, survival, and resistance to apoptosis.[8][9]
-
PI3K/Akt/mTOR Pathway: Derivatives synthesized from 4-chloro-quinoline intermediates can be designed to fit into the ATP-binding pocket of kinases like PI3K or mTOR, preventing the phosphorylation of their downstream targets and thereby inhibiting cell growth and inducing apoptosis.
The diagram below illustrates the simplified signaling pathway and the point of inhibition.
Quinoline-based compounds, famously including chloroquine, are a cornerstone of antimalarial therapy. Modern derivatives exhibit multistage activity against the Plasmodium parasite.[10][11] Mechanisms include:
-
Inhibition of Cytochrome bc1 Complex: Some 4(1H)-quinolones selectively inhibit the parasite's cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain, disrupting its energy production.[11]
-
Inhibition of Protein Synthesis: Certain quinoline-4-carboxamides have been shown to inhibit the parasite's translation elongation factor 2 (PfEF2), halting protein synthesis and leading to parasite death.[10]
Another anticancer mechanism involves the inhibition of topoisomerase I (TOP1), an enzyme that relaxes DNA supercoils during replication and transcription.[12] Quinoline derivatives can stabilize the TOP1-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells.[12]
Quantitative Data on Bioactive Quinoline Derivatives
As no direct biological data exists for the title compound, the following table summarizes the activity of various bioactive quinoline derivatives to illustrate the therapeutic potential of this chemical class.
| Compound Class | Target/Assay | IC50 / EC50 | Reference Cell Line / Organism | Source |
| 4-Anilinoquinazolines | HCT-116 Cell Growth Inhibition | 2.8 µM | HCT-116 (Colon Cancer) | [13] |
| 4-Anilinoquinazolines | T98G Cell Growth Inhibition | 2.0 µM | T98G (Glioblastoma) | [13] |
| 4-Alkoxy-2-arylquinoline (14m) | LOX IMVI Cell Growth Inhibition | 0.116 µM | LOX IMVI (Melanoma) | [12] |
| Quinoline-4-carboxamide (Hit 1) | Antimalarial Activity | 120 nM | Plasmodium falciparum (3D7) | [10] |
| 6-Chloro-7-methoxy-4(1H)-quinolone (58) | Antimalarial Activity | 7.72 nM | Plasmodium falciparum (W2) | [11] |
Generalized Experimental Protocols
The following are representative, generalized protocols for assays commonly used to evaluate the biological activity of quinoline derivatives.
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., mTOR).
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the recombinant kinase enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add the quinoline derivative at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or coupled to a luminescence-based detection system like ADP-Glo™). Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unreacted [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Add the detection reagent that quantifies the amount of ADP produced, which correlates with kinase activity. Measure the luminescent signal with a plate reader.
-
-
Analysis: Determine the kinase activity as a percentage of the vehicle control and calculate the IC50 value of the inhibitor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel synthetic compound, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. While direct experimental data on this specific molecule is limited, this document extrapolates its likely biological activities and mechanisms of action by examining the extensive body of research on structurally related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer and antimalarial effects. The unique combination of a 4-chloro substituent, a 6-methoxy group, and a 2-(trifluoromethyl)quinoline moiety suggests that this compound may hold significant therapeutic potential. This guide will delve into the anticipated pharmacology, potential signaling pathway interactions, and putative molecular targets, supported by a review of relevant experimental methodologies and quantitative data from analogous compounds.
Introduction
The quinoline nucleus is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates three key substituents that are known to significantly influence biological activity:
-
4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making this position highly reactive and amenable to nucleophilic substitution. This feature is often exploited in the synthesis of more complex and potent derivatives.
-
6-Methoxy Group: The presence of a methoxy group at the 6-position has been associated with various biological activities, including antioxidant, anti-inflammatory, and antimalarial properties. It can also influence the pharmacokinetic profile of the molecule.
-
2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can significantly improve the binding affinity of a compound to its biological target.
This guide will explore the synergistic effect of these substituents to predict the most probable therapeutic applications and molecular targets of this compound.
Predicted Therapeutic Areas and Molecular Targets
Based on the structure-activity relationships (SAR) of analogous quinoline derivatives, the primary therapeutic areas for this compound are predicted to be oncology and infectious diseases, particularly malaria.
Anticancer Activity
The quinoline scaffold is present in several established anticancer drugs. The incorporation of a trifluoromethyl group at the C2 position, in particular, has been shown to confer potent antiproliferative activity.
Potential Molecular Targets in Oncology:
-
Tubulin Polymerization: Several 2-(trifluoromethyl)quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Serine/Threonine-Protein Kinase (SGK1): SGK1 is a downstream effector of the PI3K/PDK1 pathway and plays a crucial role in cell survival and proliferation. Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been discovered as potential SGK1 inhibitors, suggesting that the 2-(trifluoromethyl)quinoline scaffold could be a valuable pharmacophore for targeting this kinase.
-
Receptor Tyrosine Kinases (RTKs): Quinoline derivatives are known to inhibit various RTKs, such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer. The 4-chloro position can be functionalized to introduce moieties that enhance binding to the ATP-binding pocket of these kinases.
-
Topoisomerase I: Certain quinoline derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.
Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine. The 6-methoxy group is also a feature of some antimalarial quinolines.
Potential Molecular Targets in Malaria:
-
Heme Detoxification Pathway: In the acidic food vacuole of the Plasmodium parasite, quinoline-based drugs are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the formation of hemozoin, these drugs lead to the accumulation of free heme, which is lethal to the parasite.
-
Cytochrome bc1 Complex: Some quinolone derivatives have been shown to target the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain, disrupting its energy metabolism.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the in vitro biological activities of quinoline derivatives that are structurally related to this compound.
| Compound Class | Specific Derivative(s) | Target/Assay | IC50/EC50/GI50 (µM) | Cancer Cell Line(s)/Parasite Strain |
| 2-(Trifluoromethyl)quinoline Derivatives | Novel trifluoromethylquinoline derivatives | Tubulin Polymerization Inhibition | 0.1 - 1.0 | Various human cancer cell lines |
| 4-Trifluoromethyl-2-anilinoquinoline derivatives | SGK1 Inhibition | < 1.0 | Prostate cancer cell lines | |
| 6-Methoxyquinoline Derivatives | 6-Methoxy-2-arylquinoline analogues | P-glycoprotein Inhibition | 1.3 - 2.1 fold stronger than verapamil | P-gp-positive gastric carcinoma cells |
| 8-Amino-6-methoxyquinoline derivatives | Antiplasmodial activity | 0.3 - 16 | Plasmodium falciparum (chloroquine-sensitive) | |
| 4-Chloroquinoline Derivatives | 4-Aminoquinoline-pyrimidine hybrids | Antiplasmodial activity | 0.033 | P. falciparum (chloroquine-resistant) |
Experimental Protocols
This section provides an overview of the key experimental methodologies that would be employed to validate the predicted therapeutic targets of this compound.
In Vitro Anticancer Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
-
-
Tubulin Polymerization Assay:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a 96-well plate.
-
Add the test compound at various concentrations.
-
Monitor the increase in fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.
-
-
Kinase Inhibition Assay:
-
Use a commercially available kinase assay kit (e.g., for SGK1).
-
Incubate the recombinant kinase enzyme with its substrate and ATP in the presence of the test compound.
-
Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.
-
In Vitro Antimalarial Assays
-
SYBR Green I-based Fluorescence Assay:
-
Culture synchronized Plasmodium falciparum parasites in human erythrocytes.
-
Add serial dilutions of the test compound to the cultures in a 96-well plate.
-
Incubate for 72 hours.
-
Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure the fluorescence intensity to quantify parasite growth.
-
Visualization of Signaling Pathways and Workflows
Predicted Inhibition of the PI3K/Akt/SGK1 Signaling Pathway
Caption: Predicted inhibition of SGK1 by the compound, disrupting cancer cell survival.
General Workflow for Target Validation
Caption: A typical workflow for the validation of therapeutic targets for a novel compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural components and the known activities of related compounds, it is predicted to exhibit potent anticancer and antimalarial properties. The primary molecular targets are likely to include key proteins involved in cell proliferation and survival, such as tubulin and SGK1, as well as essential parasitic pathways like heme detoxification. Further experimental validation, following the protocols outlined in this guide, is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound. The unique combination of substituents on the quinoline core makes this compound a high-priority candidate for further investigation in drug discovery programs.
The Synthetic Journey and Research Applications of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the broader exploration of quinoline scaffolds in medicinal chemistry and materials science. The presence of the trifluoromethyl group suggests its development is rooted in the modern era of drug design, where this moiety is strategically employed to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This technical guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and its significant role as a versatile intermediate in the development of novel therapeutic agents and other functional materials.
Physicochemical Properties
The structural attributes of this compound—a chlorinated quinoline core functionalized with a methoxy and a trifluoromethyl group—confer upon it specific chemical and physical characteristics crucial for its role as a synthetic intermediate. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom influences the reactivity of the quinoline ring system, making the 4-position particularly susceptible to nucleophilic substitution.
| Property | Value |
| CAS Number | 1701-27-5 |
| Molecular Formula | C₁₁H₆ClF₃NO |
| Molecular Weight | 263.62 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Reactivity | The chlorine at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions. |
Note: Physical properties such as melting and boiling points are not consistently reported across public databases and should be determined empirically.
A Plausible Synthetic Trajectory
The synthesis of this compound is not extensively detailed in dedicated publications. However, a logical and efficient synthetic route can be postulated based on well-established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction, followed by a chlorination step. This approach is analogous to the synthesis of similar 4-chloroquinoline derivatives.
The proposed multi-step synthesis commences with a commercially available substituted aniline, which undergoes cyclization to form a quinolin-4-one intermediate. Subsequent chlorination yields the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Postulated)
The following protocols are based on established procedures for the synthesis of analogous quinoline derivatives and represent a likely method for obtaining this compound.
Step 1: Synthesis of 6-methoxy-2-(trifluoromethyl)quinolin-4-one
-
Reaction Setup: To a solution of 4-methoxyaniline (1.0 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), add ethyl 4,4,4-trifluoroacetoacetate (1.0-1.2 equivalents).
-
Condensation: The mixture is heated to a moderate temperature (e.g., 100-150 °C) to facilitate the initial condensation reaction, often with the removal of ethanol.
-
Cyclization: The temperature is then raised significantly (e.g., 240-260 °C) to induce thermal cyclization to the quinolin-4-one. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and then purified by recrystallization.
Step 2: Synthesis of this compound
-
Reaction Setup: 6-methoxy-2-(trifluoromethyl)quinolin-4-one (1.0 equivalent) is suspended in an excess of a chlorinating agent, typically phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Chlorination: The mixture is heated to reflux (around 110 °C) for several hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or ammonium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude 4-chloro derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Applications in Research and Drug Development
The primary significance of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The chlorine atom at the 4-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions. This allows for the facile introduction of various side chains and functional groups, which is a cornerstone of modern medicinal chemistry.
Derivatives of this scaffold are of significant interest in the development of kinase inhibitors. The quinoline core can act as a scaffold that mimics the hinge-binding region of ATP in many protein kinases. The trifluoromethyl and methoxy groups can be tailored to interact with specific pockets within the kinase domain, thereby enhancing potency and selectivity.
Caption: Potential application of derivatives in the PI3K/Akt/mTOR signaling pathway.
Conclusion
While the specific historical discovery of this compound is not well-documented, its importance is evident from its role as a key synthetic intermediate. Its structural features, particularly the trifluoromethyl group and the reactive 4-chloro position, make it a valuable tool for medicinal chemists. The plausible synthetic routes are efficient and rely on fundamental principles of heterocyclic chemistry. The continued exploration of derivatives from this and similar quinoline scaffolds holds significant promise for the development of next-generation therapeutics, particularly in the realm of oncology. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this versatile molecule.
An In-depth Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its trifluoromethyl and chloro substitutions make it a versatile building block for the synthesis of novel bioactive molecules. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, and their derivatives have shown promise as kinase inhibitors, anti-malarial, and anti-cancer agents.[1][2][3][4] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1701-27-5 | |
| Molecular Formula | C₁₁H₇ClF₃NO | |
| Molecular Weight | 261.63 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under an inert atmosphere | |
| InChI Key | RVBOGCSHKBTGDA-UHFFFAOYSA-N |
Commercial Availability
This compound is available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Quantity |
| Sigma-Aldrich (Merck) | AABH14DD1F05 | 98% | Inquire |
| BLD Pharmatech | BL3H9ABBAAAC | 98% | Inquire |
| AA Blocks | AABH14DD1F05 | 98% | Inquire |
| 2a biotech | 2A-0138838 | --- | Inquire |
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
A likely synthetic strategy would involve a multi-step process starting from 4-methoxyaniline. The general workflow is depicted below.
Detailed Experimental Protocol (Inferred)
This protocol is based on analogous syntheses of similar quinoline derivatives and should be adapted and optimized for the specific target compound.[6][7][8]
Step 1: Synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 equivalent) and a suitable solvent such as polyphosphoric acid or Dowtherm A.
-
Addition of Reagents: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 140-250°C, depending on the solvent) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If polyphosphoric acid is used, carefully pour the mixture into ice water with vigorous stirring to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, combine 6-methoxy-2-(trifluoromethyl)quinolin-4-ol (1.0 equivalent) with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (around 110°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the cooled mixture into ice water or a saturated sodium bicarbonate solution. This should be done in a well-ventilated fume hood as the reaction can be vigorous.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Research and Drug Development
The primary utility of this compound in a research setting is as a key intermediate for the synthesis of more complex molecules. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, particularly amines, to generate a library of 4-substituted quinoline derivatives for structure-activity relationship (SAR) studies.[5]
General Experimental Workflow for SNAr
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, the broader class of quinoline derivatives is well-established for its diverse pharmacological effects, particularly in oncology.[2][3] Many quinoline-based compounds function as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[1][9]
One of the most critical pathways in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.[6][8] It is plausible that derivatives of this compound could be designed to target components of this pathway.
Representative Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activities of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. The following application notes and protocols are based on the biological activities of structurally related quinoline derivatives. This information is intended to serve as a foundational guide for initiating research into the potential of this compound as an anticancer agent.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The quinoline scaffold is a key structural motif in several approved anticancer drugs and numerous compounds currently under investigation.[3] The diverse mechanisms of action of quinoline derivatives in oncology include the induction of apoptosis, cell cycle arrest, inhibition of key signaling pathways, and modulation of topoisomerases.[1][3][4]
The subject of this document, this compound, possesses several structural features that suggest potential for anticancer activity. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the chloro and methoxy substitutions on the quinoline ring have been shown to modulate biological activity in related compounds.[5] This document provides a framework for the preclinical evaluation of this compound based on data from structurally similar molecules.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of analogous quinoline derivatives, this compound may exert its anticancer effects through various mechanisms:
-
Inhibition of Proliferation and Induction of Apoptosis: Many quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4][6] This is often mediated by the induction of apoptosis (programmed cell death) through intrinsic or extrinsic pathways.[4]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a common mechanism for anticancer drugs. Quinoline derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M, preventing cancer cell division.[2]
-
Inhibition of Kinase Signaling Pathways: Key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, are potential targets for quinoline-based inhibitors.[7] Inhibition of these pathways can block signals that promote cell growth, proliferation, and survival.
-
DNA Interaction and Topoisomerase Inhibition: Some quinoline derivatives can interact with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[1] This leads to DNA damage and subsequent cell death.
Visualizing Potential Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be targeted by this compound, based on the mechanisms of related compounds.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Potential induction of the intrinsic apoptosis pathway.
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Breast (MDA-MB468) | 7.35 - 8.73 | [8] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Breast (MCF-7) | 8.22 | [8] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | [4] |
| 2-Aryl-trimethoxyquinoline analogues | MCF-7, MCF-7/MX, A-2780, A-2780/RCIS | 7.98 - 60 | [2] |
| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [6] |
| 4-Aryl-6-chloro-quinoline derivatives | Liver (HepG 2.2.15) - Anti-HBV DNA | 4.4 - 9.8 | [9] |
| N4-(6-methoxy-4-methyl-2-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine and related compounds | Antimalarial activity (not cancer) | 5 - 8 (IC50) | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the test compound induces apoptosis.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Ethanol (70%) for fixation
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Fixation: Harvest cells and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of the test compound on the expression of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR or apoptosis-related proteins).
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin).
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking, the information gathered from structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and conceptual frameworks presented here offer a comprehensive starting point for researchers to explore its efficacy and mechanism of action in various cancer models. Further research is warranted to synthesize this compound and evaluate its biological properties to determine its potential in cancer drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in Agrochemical Synthesis
Introduction
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a key heterocyclic intermediate in the development of novel agrochemicals. The trifluoromethyl group at the 2-position significantly enhances the biological activity of the resulting compounds, while the methoxy group at the 6-position can influence selectivity and metabolic stability. The chlorine atom at the 4-position is a reactive site, readily undergoing nucleophilic substitution, making this molecule a versatile building block for a diverse range of agrochemical candidates, particularly fungicides and herbicides. This document outlines the application of this quinoline derivative in the synthesis of potent agrochemicals, providing detailed experimental protocols and biological activity data for analogous compounds.
Key Application: Synthesis of Quinoline Ether Fungicides
A primary application of this compound is in the synthesis of quinoline ether fungicides. The general approach involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a substituted phenoxide. This reaction is a well-established method for creating a diverse library of potential fungicidal compounds.
General Reaction Scheme:
Caption: General workflow for the synthesis of quinoline ether fungicides.
Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous 4-phenoxy-quinoline fungicides and are adapted for the use of this compound.
Protocol 1: Synthesis of 4-(4-fluorophenoxy)-6-methoxy-2-(trifluoromethyl)quinoline
This protocol describes the synthesis of a potential fungicide through the reaction of this compound with 4-fluorophenol.
Materials:
-
This compound
-
4-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), 4-fluorophenol (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 4-(4-fluorophenoxy)-6-methoxy-2-(trifluoromethyl)quinoline.
Data Presentation
Table 1: Synthesis of Analogous 4-Phenoxy-Quinoline Fungicides
| Starting Chloroquinoline | Phenol | Product | Melting Point (°C) |
| 7-Chloroquinoline | 4-Fluorophenol | 7-Chloro-4-(4-fluorophenoxy)quinoline | 97-99 |
| 7-Chloroquinoline | 2-Nitrophenol | 7-Chloro-4-(2-nitrophenoxy)quinoline | 134-136 |
| 7-Chloroquinoline | 2-Bromophenol | 4-(2-Bromophenoxy)-7-chloroquinoline | 118-120 |
| 7-Chloroquinoline | 2-Chlorophenol | 7-Chloro-4-(2-chlorophenoxy)quinoline | 107-109 |
| 8-Chloroquinoline | 2-Chlorophenol | 8-Chloro-4-(2-chlorophenoxy)quinoline | 127-129 |
Data is illustrative and based on analogous compounds described in patent literature.
Table 2: Fungicidal Activity of Analogous Quinoline Derivatives
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| Analogue A | Sclerotinia sclerotiorum | 0.52 |
| Analogue B | Botrytis cinerea | 0.50 |
| 8-Hydroxyquinoline | Sclerotinia sclerotiorum | 2.12 |
| 8-Hydroxyquinoline | Botrytis cinerea | 5.28 |
| Azoxystrobin (Commercial Fungicide) | Sclerotinia sclerotiorum | >30 |
| Azoxystrobin (Commercial Fungicide) | Botrytis cinerea | >30 |
EC₅₀ values represent the concentration required to inhibit 50% of fungal growth. Data is for analogous compounds and provided for comparative purposes.[1]
Mode of Action and Signaling Pathways
Quinoline fungicides, particularly those derived from quinine alkaloids, often exhibit their antifungal effects by disrupting the fungal cell membrane.[1] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Caption: Proposed mechanism of action for quinoline ether fungicides.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of a potential agrochemical to its biological evaluation.
Caption: Experimental workflow for agrochemical synthesis and evaluation.
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its application in the preparation of quinoline ether fungicides through nucleophilic aromatic substitution offers a promising route to new crop protection agents. The provided protocols and comparative data serve as a foundational guide for researchers in the agrochemical industry to explore the potential of this and related compounds in developing effective solutions for sustainable agriculture. Further research is warranted to synthesize and evaluate a broader range of derivatives to establish precise structure-activity relationships and identify lead candidates with optimal fungicidal profiles.
References
Application Notes and Protocols: 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a key heterocyclic intermediate in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active molecules. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs, particularly in the areas of oncology and infectious diseases.[1][2] The presence of a trifluoromethyl group at the 2-position often enhances metabolic stability, lipophilicity, and binding affinity of the final compounds.[3][4] The chlorine atom at the 4-position serves as a versatile handle for introducing various functional groups via nucleophilic substitution, allowing for the generation of extensive compound libraries for screening.[5]
These notes provide an overview of the applications of this compound in drug discovery, along with detailed protocols for its use in the synthesis of potential therapeutic agents and representative data.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable starting material for the development of compounds targeting a range of diseases:
-
Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases such as c-Met, EGFR, and the PI3K/mTOR pathway, as well as topoisomerase I inhibition.[1][6] The trifluoromethyl group can contribute to enhanced potency and selectivity of these inhibitors.[1]
-
Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine.[7][8] Novel derivatives synthesized from this compound can be evaluated for their efficacy against drug-resistant strains of Plasmodium falciparum.[2][9]
-
Anti-inflammatory and Anti-infective Agents: This intermediate is also utilized in the synthesis of compounds with potential anti-inflammatory and broader anti-infective properties.[10]
Data Presentation
The following tables summarize representative quantitative data for derivatives of this compound.
Table 1: Synthesis and Physicochemical Properties of 4-Aminoquinoline Derivatives
| Compound ID | R-Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1a | 4-fluoroaniline | 352.74 | 85 | >98 |
| 1b | 3-aminopyridine | 336.72 | 78 | >97 |
| 1c | Piperazine | 329.74 | 91 | >99 |
| 1d | N-methylpiperazine | 343.77 | 88 | >98 |
Table 2: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives (IC50, µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | U87 (Glioblastoma) |
| 1a | 1.2 | 2.5 | 3.1 |
| 1b | 3.8 | 5.1 | 6.7 |
| 1c | 0.9 | 1.8 | 2.4 |
| 1d | 0.5 | 1.1 | 1.9 |
| Doxorubicin | 0.05 | 0.09 | 0.15 |
Table 3: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives (IC50, nM)
| Compound ID | P. falciparum 3D7 (Chloroquine-Sensitive) | P. falciparum K1 (Chloroquine-Resistant) |
| 1a | 15 | 180 |
| 1b | 45 | 450 |
| 1c | 9 | 110 |
| 1d | 7 | 95 |
| Chloroquine | 10 | 300 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
Anhydrous isopropanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and the desired amine.
-
Add anhydrous isopropanol to dissolve the reactants.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold isopropanol and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-aminoquinoline derivative.
Protocol 2: Synthesis of this compound
This is a plausible multi-step synthesis based on established quinoline synthesis methodologies.
Step 2a: Synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol
-
In a suitable reactor, combine 4-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the mixture in a high-boiling point solvent such as Dowtherm A at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 6-methoxy-2-(trifluoromethyl)quinolin-4-ol.
Step 2b: Chlorination to this compound
-
To a flask, add the 6-methoxy-2-(trifluoromethyl)quinolin-4-ol from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃) in excess.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.
Visualizations
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methoxy-2-(trifluoromethyl)quinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of the quinoline core allows for the fine-tuning of a compound's pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties onto the quinoline ring system. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline with various arylboronic acids, a key transformation for the generation of diverse libraries of potential drug candidates.
The palladium-catalyzed coupling of a chloroquinoline can be more challenging compared to its bromo or iodo counterparts due to the lower reactivity of the C-Cl bond.[1][2] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired 4-aryl-6-methoxy-2-(trifluoromethyl)quinoline derivatives can be achieved. This protocol is based on established methodologies for the Suzuki coupling of other chloroquinolines and related heterocyclic chlorides.[1][3][4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions may be necessary for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos, SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%). If using a pre-formed catalyst complex like Pd(PPh₃)₄ (2-5 mol%), a separate ligand is not necessary.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methoxy-2-(trifluoromethyl)quinoline.
Data Presentation
The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki coupling of this compound. The optimal conditions may vary depending on the specific arylboronic acid used.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12-24 | Varies |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Varies |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 8-16 | Varies |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 6-12 | Varies |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors Derived from 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds, including a number of approved kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors starting from the versatile building block, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Furthermore, it outlines the experimental procedures for their biological evaluation, including in vitro kinase activity assays and cell-based viability assays. Representative data is presented in a clear, tabular format to facilitate comparison and analysis. Diagrams of pertinent signaling pathways and experimental workflows are provided to offer a comprehensive guide for researchers in the field of drug discovery.
Synthesis of Novel Kinase Inhibitors
The primary synthetic route for the generation of a library of novel kinase inhibitors from this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the 4-position for nucleophilic attack, allowing for the displacement of the chloro substituent by a variety of nucleophiles, most commonly primary and secondary amines. This approach enables the facile creation of a diverse range of 4-aminoquinoline derivatives.
General Synthetic Scheme
A general and robust method for the synthesis of 4-aminoquinoline derivatives involves the direct coupling of this compound with a desired amine.
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of a Novel Kinase Inhibitor (KI-1)
This protocol describes the synthesis of a representative novel kinase inhibitor, 4-((6-methoxy-2-(trifluoromethyl)quinolin-4-yl)amino)phenol (KI-1) , via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
4-Aminophenol
-
Ethanol (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 3.63 mmol, 1.0 eq).
-
Add 4-aminophenol (0.48 g, 4.35 mmol, 1.2 eq) to the flask.
-
Add anhydrous ethanol (20 mL) and diisopropylethylamine (DIPEA) (0.94 mL, 5.44 mmol, 1.5 eq).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product, KI-1, as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation
The synthesized compounds are evaluated for their biological activity, primarily their ability to inhibit specific kinases and their cytotoxic effects on cancer cell lines.
In Vitro Kinase Inhibition Assays
A luminescence-based kinase assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of kinases. This assay measures the amount of ADP produced, which is proportional to the kinase activity.
Experimental Protocol: Luminescence-Based Kinase Assay
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, c-Met)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor (e.g., KI-1)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, MKN-45)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized inhibitor (e.g., KI-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control, e.g., 0.1% DMSO) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Data Presentation
Kinase Inhibition Profile of Novel Inhibitor KI-1 (Hypothetical Data)
| Kinase Target | KI-1 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| EGFR | 25 | 8 |
| VEGFR2 | 15 | 6 |
| c-Met | 40 | 12 |
| PI3Kα | 850 | 20 |
| MAPK1 | >10,000 | 50 |
Anti-proliferative Activity of Novel Inhibitor KI-1 (Hypothetical Data)
| Cell Line | Cancer Type | KI-1 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 1.2 | 0.4 |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 0.8 |
| MKN-45 | Gastric Carcinoma | 0.8 | 0.3 |
Signaling Pathways and Experimental Workflow
Key Kinase Signaling Pathways
Quinoline-based inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and interpreting biological data.
Caption: Overview of RTK Signaling Pathways.
Experimental Workflow for Kinase Inhibitor Discovery
The process of discovering and characterizing novel kinase inhibitors follows a logical progression from chemical synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols for the N-arylation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The quinoline moiety, in particular, is a privileged structure found in numerous pharmaceuticals. The target molecule, 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline, serves as a key intermediate for the development of novel therapeutics. The electron-withdrawing nature of the trifluoromethyl group at the C2 position and the chloro-substituent at the C4 position make this scaffold particularly interesting for nucleophilic substitution reactions. This document provides detailed protocols for the N-arylation of this compound, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling reactions. These methods offer versatile and efficient pathways to a diverse library of N-aryl-6-methoxy-2-(trifluoromethyl)quinolin-4-amines.
Reaction Principle
The N-arylation of this compound can be achieved through several cross-coupling methodologies. The two most prominent methods are the Buchwald-Hartwig amination and the Chan-Lam coupling.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (this compound) and an amine (an aniline derivative). The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often being the most effective.[2]
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-nitrogen bond between a nitrogen nucleophile and an arylboronic acid. The reaction is typically carried out in the presence of a copper(II) salt and a base, often under aerobic conditions. The Chan-Lam coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocols
Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation of this compound
This protocol is adapted from a microwave-mediated N-arylation of analogous 4-chloroquinazolines and is expected to be highly efficient for the target substrate.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.05 - 1.2 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 equiv) and the desired substituted aniline (1.05 equiv).
-
Add a 1:1 mixture of THF and water (e.g., 6 mL per 1.0 mmol of the quinoline substrate).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-120 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-methoxy-2-(trifluoromethyl)quinolin-4-amine.
Protocol 2: Conventional Buchwald-Hartwig N-Arylation
This protocol outlines a standard thermal method for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the substituted aniline to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative data for the N-arylation of a closely related 4-chloroquinazoline substrate under microwave-assisted conditions.[3][5] These results can serve as a guideline for the expected outcomes with this compound.
| Entry | Aniline Derivative | Reaction Time (min) | Yield (%) |
| 1 | N-Methylaniline | 10 | 92 |
| 2 | 4-Methoxy-N-methylaniline | 10 | 95 |
| 3 | 2-Methoxy-N-methylaniline | 20 | 87 |
| 4 | 3-Bromo-N-methylaniline | 10 | 72 |
| 5 | 4-Fluoro-N-methylaniline | 40 | 84 |
| 6 | o-Toluidine | 120 | 74 |
| 7 | 2-Fluoroaniline | 40 | 60 |
| 8 | 3-Chloroaniline | 120 | 92 |
| 9 | 4-Fluoroaniline | 120 | 95 |
| 10 | 4-Methoxyaniline | 120 | 96 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Application Notes and Protocols: 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of pharmacological activities, including significant anti-inflammatory properties.[1][2][3][4] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with therapeutic value.[5] This document provides detailed application notes and experimental protocols for the investigation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline as a potential anti-inflammatory agent. While specific data for this particular compound is limited in publicly available literature, the information presented herein is based on the well-established anti-inflammatory potential of structurally related quinoline derivatives and provides a comprehensive framework for its evaluation.
The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Many quinoline-based compounds have been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[6][7][8]
Disclaimer: The following application notes and protocols are intended as a guide for research purposes. All experiments should be conducted in a controlled laboratory setting by qualified personnel.
Potential Applications in Anti-Inflammatory Drug Development
This compound can be investigated for its therapeutic potential in a variety of inflammatory conditions, including:
-
Rheumatoid Arthritis: By potentially inhibiting pro-inflammatory cytokine production and modulating immune cell function.
-
Inflammatory Bowel Disease (IBD): Due to its potential to suppress the inflammatory cascade in the gastrointestinal tract.
-
Neuroinflammatory Diseases: Investigating its ability to cross the blood-brain barrier and modulate inflammatory processes in the central nervous system.
-
Dermatological Inflammatory Conditions: For topical applications in conditions like psoriasis and atopic dermatitis.
-
Acute Inflammatory Conditions: Such as sepsis and acute lung injury, by targeting the initial phases of the inflammatory response.
Quantitative Data Summary
| Compound | Assay | Cell Line/Model | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) | Notes |
| This compound | LPS-induced NO Production | RAW 264.7 | TBD | Dexamethasone | Value | TBD: To Be Determined. A measure of iNOS inhibition. |
| This compound | COX-2 Inhibition Assay | In vitro | TBD | Celecoxib | Value | Evaluates direct inhibition of the COX-2 enzyme. |
| This compound | TNF-α ELISA | LPS-stimulated PBMCs | TBD | Adalimumab | Value | Measures inhibition of a key pro-inflammatory cytokine. |
| This compound | IL-6 ELISA | LPS-stimulated PBMCs | TBD | Tocilizumab | Value | Measures inhibition of another important pro-inflammatory cytokine. |
| This compound | Carrageenan-induced Paw Edema | Rat | ED50 (mg/kg) | Indomethacin | Value | An in vivo measure of acute anti-inflammatory activity.[5] |
Signaling Pathways
The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a proposed mechanism of action for this compound.
Caption: Proposed mechanism of NF-κB inhibition.
Experimental Workflow
The following diagram outlines a general workflow for screening and evaluating the anti-inflammatory potential of this compound.
Caption: Experimental screening workflow.
Experimental Protocols
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Principle: This assay screens for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[5] LPS induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.[5]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Cell Viability: After collecting the supernatant, assess cell viability in the original plate using the MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.
-
Calculation: Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and reproducible model of acute inflammation.[5] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.[5]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (standard drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard (Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Edema Volume (mL): Final paw volume - Initial paw volume.
-
Percentage Inhibition of Edema: [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.
Synthesis of this compound
While the specific synthesis of this compound is not detailed in the provided search results, a general synthetic approach can be inferred from related quinoline syntheses.[9][10][11] A plausible route would involve the cyclization of a substituted aniline with a trifluoromethyl-containing building block, followed by chlorination. For instance, a process similar to the synthesis of other 4-chloroquinolines might involve the reaction of a substituted aniline with a β-ketoester, cyclization, and subsequent chlorination using an agent like phosphorus oxychloride.[12] It is crucial to consult specialized synthetic chemistry literature for detailed and optimized synthetic protocols.
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The application notes and protocols provided offer a comprehensive framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy and mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound.
References
- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 12. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
Application Notes: Developing Fluorescent Probes with 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in the development of fluorescent probes for bio-imaging and sensing applications. Their rigid structure and conjugated π-system give rise to intrinsic fluorescence, which can be modulated by the introduction of various functional groups. The subject of these application notes, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, presents a promising scaffold for the design of novel fluorescent probes. The trifluoromethyl group can enhance photostability and influence the electronic properties of the molecule, while the methoxy group acts as an electron-donating group. The chloro substituent at the 4-position serves as a reactive handle for introducing a variety of recognition moieties, enabling the development of probes for specific analytes or cellular components.
Due to the limited availability of direct experimental data on fluorescent probes derived specifically from this compound in the current literature, this document provides a comprehensive guide based on the established chemistry and photophysical properties of structurally similar quinoline-based probes. The protocols and data presented herein are extrapolated from studies on related trifluoromethylated and 4-chloroquinoline derivatives and are intended to serve as a foundational resource for the development and application of novel probes from the target compound.
Design Strategy and Synthesis
The primary strategy for developing a fluorescent probe from this compound involves a nucleophilic aromatic substitution reaction at the C4 position. The chlorine atom can be displaced by various nucleophiles, particularly amines, to introduce a recognition moiety. This modular design allows for the creation of a library of probes with tailored specificities.
A common approach is to introduce a chelating group for ion sensing or a targeting ligand for specific organelles. For instance, coupling with an appropriate diamine can create a "turn-on" fluorescent sensor for metal ions based on the Photoinduced Electron Transfer (PET) mechanism.
Proposed Synthetic Protocol: Synthesis of an Amino-Functionalized Quinoline Probe
This protocol describes the synthesis of a generic amino-functionalized derivative, which can serve as a platform for further elaboration or be used directly as a pH-sensitive or solvatochromic probe.
Materials:
-
This compound
-
A primary or secondary amine (e.g., piperazine, ethylenediamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the chosen amine (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for the fluorescent probe.
Photophysical Properties
The photophysical properties of fluorescent probes derived from this compound are anticipated to be influenced by the nature of the substituent introduced at the C4 position and the solvent environment. Based on data from analogous trifluoromethylated quinoline derivatives, the following properties can be expected.[1][2][3][4]
Table 1: Expected Photophysical Properties of 4-Amino-6-methoxy-2-(trifluoromethyl)quinoline Derivatives
| Property | Expected Range | Notes |
| Absorption Max (λabs) | 350 - 420 nm | The exact wavelength will depend on the electron-donating strength of the amino substituent and the polarity of the solvent. |
| Emission Max (λem) | 450 - 550 nm | A significant Stokes shift is expected. The emission is likely to exhibit solvatochromism, with red-shifts in more polar solvents. |
| Stokes Shift | 80 - 150 nm | Large Stokes shifts are characteristic of many quinoline-based probes, which is advantageous for minimizing self-absorption.[1] |
| Quantum Yield (Φ) | 0.1 - 0.8 | The quantum yield will be highly dependent on the solvent and the specific structure of the C4 substituent. It is often higher in non-polar environments.[1] |
| Molar Extinction Coeff. | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores. |
Application in Cellular Imaging
Fluorescent probes based on the 4-amino-6-methoxy-2-(trifluoromethyl)quinoline scaffold are expected to be suitable for live-cell imaging. Their lipophilic nature may facilitate cell permeability. Depending on the recognition moiety, these probes could be designed to target specific organelles such as lysosomes or lipid droplets, or to respond to changes in the intracellular environment like pH or ion concentration.
General Protocol for Live-Cell Imaging
Materials:
-
Stock solution of the fluorescent probe (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, A549)
-
Glass-bottom imaging dishes
-
Fluorescence microscope (confocal or wide-field)
Procedure:
-
Cell Culture: Culture the cells in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh imaging buffer (e.g., serum-free medium or PBS) to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter set for the probe's excitation and emission wavelengths.
Caption: Workflow for cellular imaging.
Potential Signaling Pathway: Photoinduced Electron Transfer (PET)
A common sensing mechanism for "turn-on" fluorescent probes is the quenching of fluorescence by Photoinduced Electron Transfer (PET). In the absence of the target analyte, the lone pair of electrons on a nitrogen atom in the recognition moiety can be transferred to the excited state of the quinoline fluorophore, quenching its fluorescence. Upon binding of the analyte (e.g., a proton or a metal ion), the energy level of the lone pair is lowered, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Caption: PET sensing mechanism.
Conclusion
This compound is a versatile and promising starting material for the synthesis of novel fluorescent probes. By leveraging the reactivity of the C4 chloro group, a wide array of probes with tailored specificities and photophysical properties can be developed. The protocols and data presented in these application notes, while based on analogous compounds, provide a solid foundation for researchers to design, synthesize, and apply new fluorescent tools for a variety of applications in chemical biology and drug discovery. Further experimental validation is encouraged to fully characterize the potential of probes derived from this scaffold.
References
Application Notes and Protocols for the Laboratory Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and target binding affinity.[1] The quinoline scaffold itself is a privileged structure known for a broad spectrum of biological activities, including anticancer and antimalarial properties.[2][3][4]
Overview of Synthetic Strategy
The synthesis of this compound derivatives generally proceeds through a multi-step sequence. A common and effective strategy involves the construction of a 4-hydroxyquinoline intermediate, followed by a chlorination step to introduce the reactive chloro group at the 4-position. This 4-chloro intermediate serves as a versatile building block for further derivatization through nucleophilic aromatic substitution (SNAr) reactions.[2][5]
A plausible synthetic workflow begins with the cyclization of a substituted aniline with a reagent that introduces the trifluoromethyl group at the 2-position of the quinoline ring. The resulting 4-hydroxyquinoline is then converted to the key 4-chloro intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6][7] This intermediate is then readily diversified by reaction with various nucleophiles (e.g., anilines, amines, piperazines) to generate a library of derivatives for structure-activity relationship (SAR) studies.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
This protocol describes the cyclization reaction to form the core quinoline structure.
Materials:
-
4-Methoxyaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization
-
Toluene
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a suitable high-boiling solvent like Dowtherm A or with a dehydrating agent like polyphosphoric acid.
-
Heat the reaction mixture to a high temperature (typically 140-250°C, solvent-dependent) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the 4-hydroxyquinoline intermediate.
Materials:
-
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (1.0 eq) in phosphorus oxychloride (excess, ~5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[6][7] Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is basic.
-
The resulting precipitate is collected by vacuum filtration, washed with deionized water, and dried under vacuum to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of 4-Amino-6-methoxy-2-(trifluoromethyl)quinoline Derivatives
This protocol outlines the diversification of the 4-chloroquinoline intermediate.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Ethanol, isopropanol, or acetonitrile as the solvent
-
Concentrated hydrochloric acid (HCl) or acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of an acid (e.g., a drop of concentrated HCl).[5]
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-6-methoxy-2-(trifluoromethyl)quinoline derivative.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of a Representative Derivative
| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline, Ethyl 4,4,4-trifluoroacetoacetate | PPA | - | 140 | 3 | ~75-85 |
| 2 | 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline, POCl₃ | Neat | DMF | 110 | 3 | ~80-90 |
| 3 | This compound, Substituted Aniline | Ethanol | HCl | Reflux | 12 | ~60-80 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Table 2: Spectroscopic Data for a Representative Compound: this compound
| Technique | Data |
| ¹H NMR | Expected signals: Aromatic protons (d, dd, d), methoxy protons (s). Chemical shifts and coupling constants will be specific to the substitution pattern. |
| ¹³C NMR | Expected signals: Aromatic carbons, methoxy carbon, trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | Expected signal: A singlet for the CF₃ group. |
| MS (ESI) | Expected m/z: [M+H]⁺ corresponding to the molecular weight of the compound. |
Visualizations
Caption: General workflow for the synthesis of 4-amino-6-methoxy-2-(trifluoromethyl)quinoline derivatives.
Caption: Logical workflow for the role of synthesized derivatives in a drug discovery program.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
Scale-Up Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-stage process, beginning with the formation of the quinoline core via a Gould-Jacobs type reaction, followed by chlorination to yield the final product.
I. Synthetic Strategy Overview
The overall synthesis is divided into two main stages:
Stage 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline This stage involves the acid-catalyzed cyclocondensation of 4-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate. The reaction proceeds via the formation of an intermediate enamine, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.
Stage 2: Chlorination of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline The intermediate 4-hydroxyquinoline is converted to the final product, this compound, using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl group at the 4-position with a chlorine atom.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for each stage of the synthesis, based on analogous reactions reported in the literature.
Table 1: Reagents and Molar Ratios for Stage 1
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Scale-dependent) |
| 4-Methoxyaniline | 123.15 | 1.0 | X g |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.1 | Y g |
| p-Toluenesulfonic acid | 172.20 | 0.05 | Z g |
| Toluene | - | - | V mL |
Table 2: Reagents and Molar Ratios for Stage 2
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Quantity (Scale-dependent) |
| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | 243.18 | 1.0 | A g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0-5.0 | B mL |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | C mL |
Table 3: Expected Yields and Purity
| Stage | Product | Expected Yield (%) | Purity (%) |
| 1 | 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | ~50-60%[1] | >95% (after purification) |
| 2 | This compound | ~85-95%[2][3][4] | >98% (after purification) |
III. Experimental Protocols
Stage 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
This protocol is adapted from a similar synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[1]
Materials and Equipment:
-
Multi-neck round-bottom flask or reactor vessel
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with temperature controller and overhead stirrer
-
Separatory funnel
-
Rotary evaporator
-
4-Methoxyaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
p-Toluenesulfonic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: Equip a suitable reactor with a Dean-Stark trap, reflux condenser, and overhead stirrer. Charge the reactor with 4-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene (approx. 5-10 mL per gram of 4-methoxyaniline).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation of Crude Product: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline as a solid.
Stage 2: Chlorination to this compound
This protocol is based on standard chlorination procedures for hydroxyquinolines.[2][3][4]
Materials and Equipment:
-
Multi-neck round-bottom flask or reactor vessel, equipped for inert atmosphere operations
-
Reflux condenser with a gas scrubber (to neutralize HCl fumes)
-
Dropping funnel
-
Heating mantle with temperature controller and overhead stirrer
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated sodium bicarbonate solution or dilute ammonium hydroxide
-
Dichloromethane or other suitable organic solvent
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry reactor under an inert atmosphere (e.g., nitrogen), add 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (1.0 eq.).
-
Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the reactor with stirring. Add a catalytic amount of DMF (e.g., a few drops).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice or into a cold, stirred solution of saturated sodium bicarbonate or dilute ammonium hydroxide. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Product Isolation: The product will typically precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford high-purity this compound.
IV. Visualized Workflows and Pathways
Caption: Overall experimental workflow for the two-stage synthesis.
Caption: Chemical synthesis pathway from starting materials to final product.
References
Functionalization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the quinoline ring in 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. This versatile scaffold is a key building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors targeting critical cancer signaling pathways.
Introduction
The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in oncology. The title compound, this compound, offers multiple reaction sites for chemical modification. The chlorine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This functionalization is crucial for modulating the biological activity and pharmacokinetic properties of potential drug candidates. Many quinoline-based compounds are known to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, making this scaffold highly relevant for the development of targeted therapies.
Synthesis of the Starting Material
While various methods exist for the synthesis of quinoline derivatives, a common route to obtain the 4-chloro-substituted scaffold involves a multi-step process. A representative, though not identical, synthesis of a substituted 4-chloroquinoline, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline. The process typically involves cyclization, followed by nitration and subsequent chlorination.[1][2] The final chlorination step often employs reagents like phosphorus oxychloride (POCl₃).[1]
Key Functionalization Reactions at the C4 Position
The primary site for functionalization on this compound is the C4 position, facilitated by the displacement of the chloro group. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or ester. This reaction is instrumental in synthesizing biaryl compounds.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general guideline based on established procedures for similar 4-chloroquinoline derivatives. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Related Chloroquinolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 75 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 23 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 45 |
Note: The yields are based on reactions with structurally similar chloroquinolines and may vary for the specified substrate.
Suzuki-Miyaura Reaction Workflow
References
Catalytic Derivatization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic derivatization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. The focus is on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as an overview of C-H functionalization strategies. These methods enable the synthesis of a diverse range of substituted quinoline derivatives for drug discovery and development programs.
Introduction to Catalytic Derivatization of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted derivatization of substituted quinolines, such as this compound, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4-position of the quinoline ring. These reactions are characterized by their broad functional group tolerance, mild reaction conditions, and high yields.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between the C4-position of the quinoline and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 4-aryl-6-methoxy-2-(trifluoromethyl)quinoline derivatives.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-2-(trifluoromethyl)quinoline.
-
Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with a wide range of primary and secondary amines.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu | 1,4-Dioxane | 100 | 16 | 95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 20 | 85 |
| 4 | Indole | Pd(OAc)₂ (5) | DavePhos (10) | K₂CO₃ | DMF | 120 | 24 | 78 |
Note: The data presented is adapted from studies on structurally similar 6-bromo-4-(trifluoromethyl)quinolines and serves as a strong starting point for optimization.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-6-methoxy-2-(trifluoromethyl)quinoline derivative.
-
Experimental workflow for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the introduction of a variety of terminal alkynes at the C4-position of the quinoline ring, providing access to 4-alkynyl-6-methoxy-2-(trifluoromethyl)quinoline derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data Summary
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 90 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | THF | 60 | 8 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 10 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 82 |
Note: The data is based on optimized conditions for the synthesis of bis-alkynylated 2-trifluoromethylquinolines and is expected to be highly applicable.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (0.025 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent (10 mL), the terminal alkyne (1.5 mmol), and the base (e.g., triethylamine, 3.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 6 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-alkynyl-6-methoxy-2-(trifluoromethyl)quinoline.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. The guidance focuses on improving reaction yield and addressing common experimental challenges.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Gould-Jacobs Reaction: Formation of the quinoline core to yield the precursor, 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group to obtain the final product.
This guide is structured to address issues that may arise during each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A common and effective route involves the Gould-Jacobs reaction followed by chlorination.[1][2] The initial step is the condensation of 4-methoxyaniline with an appropriate trifluoromethyl-substituted β-ketoester, followed by thermal cyclization to form 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the desired product.[2]
Q2: I am observing a low yield in the initial Gould-Jacobs reaction. What are the primary causes?
A2: Low yields in the Gould-Jacobs reaction are often due to incomplete cyclization or the formation of tarry byproducts.[3] Key factors to investigate include suboptimal reaction temperature, presence of moisture, and poor substrate reactivity.[3][4]
Q3: My chlorination step with phosphorus oxychloride (POCl₃) is inefficient. What can I do to improve it?
A3: Inefficient chlorination can result from several factors, including insufficient heating, short reaction time, or the presence of moisture which can decompose the POCl₃.[5] Optimizing the reaction temperature (typically 90-120°C) and duration (4-12 hours) is crucial.[5] Ensuring anhydrous conditions and using high-purity reagents are also critical for success.[5]
Q4: Are there alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?
A4: Yes, other chlorinating agents such as phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) can also be used for the conversion of 4-hydroxyquinolines to 4-chloroquinolines.[5]
Q5: How can I effectively monitor the progress of each reaction step?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both the Gould-Jacobs reaction and the subsequent chlorination.[5] For the chlorination of a similar compound, a developing solvent system of dichloromethane and petroleum ether (e.g., 1:8 v/v) has been suggested.[5] The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
Troubleshooting Guides
Step 1: Gould-Jacobs Reaction - Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete cyclization due to insufficient temperature. | Gradually increase the reaction temperature. For many Gould-Jacobs reactions, temperatures of 250°C or higher are required for the thermal cyclization step. |
| Decomposition of starting materials or product at high temperatures. | Optimize the reaction time and temperature. Use a high-boiling inert solvent like Dowtherm A or diphenyl ether for even heat distribution. | |
| Poor reactivity of the aniline derivative. | Ensure high purity of the 4-methoxyaniline. Consider using a slight excess of the trifluoromethyl β-ketoester. | |
| Presence of moisture. | Use anhydrous reagents and solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Dark, Tarry Byproducts | Prolonged heating or excessively high temperatures leading to decomposition. | Reduce the reaction time and/or temperature. Microwave heating can sometimes provide rapid and efficient heating, reducing degradation. |
| Self-condensation or polymerization of reactants. | Ensure proper stoichiometry and consider adding the aniline derivative portion-wise to the heated malonic ester derivative. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Purify the crude product using column chromatography. Trituration with a non-polar solvent like hexane or petroleum ether may induce crystallization. |
| Contamination with high-boiling solvent. | Ensure the solvent is thoroughly removed under high vacuum. |
Step 2: Chlorination - Synthesis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or short reaction time. | Ensure the reaction is heated to an appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor progress by TLC.[5] |
| Decomposition of the chlorinating agent (e.g., POCl₃) by moisture. | Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere.[5] | |
| Insufficient amount of chlorinating agent. | Consider a modest increase in the molar equivalents of the chlorinating agent. Often, POCl₃ is used in excess, acting as both reagent and solvent.[5] | |
| Formation of Dark-Colored Impurities | Side reactions on the electron-rich quinoline ring at high temperatures. | Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial. |
| Poor quality of the 4-hydroxyquinoline starting material. | Purify the intermediate from the Gould-Jacobs reaction before proceeding to the chlorination step. | |
| Difficult Purification | Hydrolysis of the 4-chloro product back to the 4-hydroxy derivative during workup. | Carefully quench the reaction mixture by pouring it onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) while keeping the temperature low. |
| Co-elution of product and byproducts during chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. | |
| Product co-precipitates with impurities. | Optimize the recrystallization solvent system. A combination of polar and non-polar solvents might be effective. |
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of similar quinoline derivatives, providing a benchmark for optimization.
| Reaction Step | Starting Materials | Product | Typical Yield | Reference |
| Gould-Jacobs Reaction | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate | 4-Hydroxy-2-(trifluoromethyl)quinoline | 51.82% | [6] |
| Chlorination | 4-Hydroxy-7-(trifluoromethyl)quinoline, POCl₃ | 4-Chloro-7-(trifluoromethyl)quinoline | >90% |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (via Gould-Jacobs Reaction)
This protocol is adapted from the synthesis of a structurally similar compound.[6]
Materials:
-
4-methoxyaniline
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Toluene
-
p-toluenesulfonic acid
-
Saturated aqueous NH₄HCO₃ solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-methoxyaniline (2.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq), and toluene.
-
Heat the mixture to reflux (approximately 140°C) and continue heating overnight, collecting the evolved ethanol in the Dean-Stark trap.
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of NH₄HCO₃, followed by water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a petroleum ether: ethyl acetate gradient) to yield 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline.
Protocol 2: Synthesis of this compound (Chlorination)
This protocol is a general procedure based on the chlorination of similar hydroxyquinoline compounds.[5][7]
Materials:
-
4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, carefully add 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃ can serve as both reagent and solvent).
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the reaction residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with a saturated aqueous solution of NaHCO₃ until the product precipitates.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
Technical Support Center: Synthesis of Trifluoromethylated Quinolines
Welcome to the technical support center for the synthesis of trifluoromethylated quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of trifluoromethylated quinolines in a question-and-answer format.
Issue 1: Formation of Regioisomers in Friedländer Synthesis
Question: I am using an unsymmetrical trifluoromethyl ketone in a Friedländer synthesis with a 2-aminoaryl aldehyde/ketone and obtaining a mixture of two regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[1][2] The cyclization can occur on either side of the ketone, leading to a mixture of products. The outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[2]
Troubleshooting Steps:
-
Catalyst Selection: The choice between an acid or base catalyst is critical.
-
Acid Catalysis (e.g., TFA, p-TsOH): Tends to favor the formation of the thermodynamically more stable product. The reaction proceeds through an initial aldol condensation followed by cyclization.[3]
-
Base Catalysis (e.g., KOH, KOtBu): Tends to favor the kinetically controlled product. The mechanism often starts with the formation of a Schiff base, followed by an intramolecular aldol-type reaction.[3]
-
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl carbonyl compound or the trifluoromethyl ketone can direct the cyclization to the less sterically hindered position.[2] Consider modifying your substrates if possible to exploit this effect.
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction pathway and the ratio of regioisomers.[2] It is recommended to screen different solvents (e.g., toluene, DCM, acetonitrile) and temperatures to optimize for the desired isomer.[1][4]
Quantitative Data on Catalyst Effect:
| Catalyst System | Reactants | Ratio of Regioisomers (A:B) | Yield (%) | Reference |
| TFA (reflux) | 2-aminobenzophenone + CF₃COCH₂R | Varies (product-dependent) | Moderate to Excellent | [5] |
| KOH/EtOH | 2-aminobenzaldehyde + CF₃COCH₂R | Varies (product-dependent) | Good | [6] |
| Y(OTf)₃/MeCN | 2-aminoaryl ketone + α-methylene ketone | Not specified for CF₃ | High | [4] |
Note: Specific ratios are highly dependent on the exact substrates used. The table provides a general guide.
Issue 2: Unexpected Byproduct Formation (e.g., Elimination or Rearrangement)
Question: My reaction to synthesize a 2-trifluoromethylquinoline is yielding an unexpected byproduct instead of the desired quinoline. How can I identify and prevent this?
Answer: Unexpected byproducts can arise from alternative reaction pathways that compete with the desired cyclization. For example, in syntheses utilizing phosphonium salts, β-elimination can occur, or intermediates can undergo protonation and rearrangement instead of cyclization, leading to products like tolyl derivatives instead of the heterocyclic ring.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected byproducts.
Preventative Measures:
-
Control of Basicity: Use a base that is strong enough to facilitate the desired reaction but not so strong as to promote elimination or undesired deprotonation. For instance, DBU was found to be effective in one synthesis, while stronger bases might lead to side reactions.[7]
-
Use of Protecting Groups: If an acidic proton is leading to an undesired pathway (e.g., protonation of an anionic intermediate), masking it with a protecting group can force the reaction down the desired cyclization path.[7]
-
Temperature Control: Some side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature may favor the formation of the quinoline product.
Issue 3: Hydrolysis of the Trifluoromethyl Group
Question: I am observing the formation of a carboxylic acid or related hydrolyzed product, suggesting my trifluoromethyl group is not stable under the reaction conditions. How can I prevent this?
Answer: The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid group, particularly in the presence of a strong base.[8][9] This is a critical consideration in reactions like the Friedländer synthesis, which can be base-catalyzed.
Key Factors Influencing Hydrolysis:
-
Base Strength: Strong bases (e.g., NaOH, KOH) are more likely to promote hydrolysis than weaker or non-nucleophilic bases (e.g., DBU, K₂CO₃).
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures increase the likelihood of hydrolysis.
-
Water Content: The presence of water in the reaction mixture is necessary for hydrolysis. Using anhydrous solvents and reagents is crucial.
Experimental Protocol to Minimize Hydrolysis:
-
Reagent and Solvent Preparation:
-
Ensure all reagents are pure and dry.
-
Use anhydrous solvents (e.g., dry toluene, dry THF).
-
If applicable, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the 2-aminoaryl carbonyl compound (1.0 mmol) and the trifluoromethyl ketone (1.1 mmol) in anhydrous toluene (10 mL).
-
Add a catalytic amount of a non-nucleophilic base, such as DBU (0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the progress by TLC.
-
-
Work-up:
-
Upon completion, quench the reaction with a non-aqueous or weakly acidic solution (e.g., saturated NH₄Cl solution) rather than a strong acid or base.
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Diagram of CF₃ Hydrolysis Pathway:
Caption: Plausible pathway for base-mediated CF₃ hydrolysis.
Issue 4: Formation of N-Oxide Byproducts
Question: My reaction is producing a significant amount of the corresponding quinoline N-oxide as a byproduct. Why is this happening and how can I avoid it?
Answer: N-oxide formation can occur if oxidizing agents are present in the reaction mixture, either intentionally (as in some synthetic strategies) or as impurities. In some cases, air (oxygen) can act as the oxidant, particularly at elevated temperatures or under photolytic conditions. While quinoline N-oxides are valuable synthetic intermediates for C-2 functionalization, their unintended formation reduces the yield of the desired quinoline.[10][11]
Troubleshooting Guide:
| Symptom | Possible Cause | Recommended Solution |
| N-Oxide detected by MS/NMR | Presence of oxidizing agents (e.g., peroxides in solvents, nitrobenzene residue from a previous step). | Purify all starting materials and solvents. Avoid using reagents that can act as oxidants unless required by the reaction. |
| Increased N-oxide formation over time or with heat | Air oxidation of the quinoline product. | Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. |
| Reaction is sensitive to light | Photochemical oxidation. | Protect the reaction from light by wrapping the flask in aluminum foil. |
Experimental Protocol: Synthesis of 2-CF₃-Quinolines via Radical Cyclization (Avoiding N-Oxidation)
This protocol is adapted from a visible-light-induced radical cyclization, where controlling the atmosphere is key.
-
Degassing: Degas the reaction solvent (e.g., acetonitrile) by bubbling argon through it for 15-20 minutes.
-
Reaction Setup: To a Schlenk tube, add the trifluoroacetimidoyl chloride (1.0 equiv), alkyne (1.5 equiv), and photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture under an argon atmosphere while irradiating with a blue LED lamp. Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture and purify by column chromatography.
This careful exclusion of oxygen minimizes the potential for N-oxide formation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Halogenated Quinoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated quinoline compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of halogenated quinoline derivatives in a question-and-answer format.
Issue 1: Decomposition of Halogenated Quinoline on Silica Gel Column
Question: I am attempting to purify my halogenated quinoline derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?
Answer: Decomposition on silica gel is a common problem when purifying quinoline derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen. Halogenated quinolines can be particularly sensitive to these conditions.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent containing a small amount of a tertiary amine, such as 1% triethylamine (NEt₃). This is a widely effective method to prevent decomposition of basic compounds.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on C18-functionalized silica can be a good alternative, as it is performed under less acidic conditions.
-
Rapid Purification: Minimize the contact time of your compound with the silica gel by using flash column chromatography with a slightly more polar solvent system to expedite elution.
Issue 2: Presence of Dehalogenated Impurities
Question: My purified halogenated quinoline still contains significant amounts of the corresponding dehalogenated impurity. How can I effectively remove it?
Answer: Dehalogenated impurities are common byproducts in the synthesis of halogenated quinolines and can be challenging to separate due to their similar polarity to the desired product.
Troubleshooting Steps:
-
High-Resolution Chromatography:
-
HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to separate closely related compounds like a halogenated quinoline and its dehalogenated analog.
-
SFC: Supercritical Fluid Chromatography (SFC) can also be a powerful tool for separating such impurities.
-
-
Recrystallization:
-
Solvent Screening: Carefully screen for a solvent system where the desired halogenated compound has lower solubility than the dehalogenated impurity, especially at lower temperatures.
-
Salt Formation: Convert the crude product to a salt (e.g., hydrochloride or picrate). The different crystal lattice energies of the halogenated and dehalogenated salts can lead to effective separation upon crystallization. The pure halogenated quinoline can then be regenerated.
-
Issue 3: Separation of Regioisomers
Question: The direct halogenation of my quinoline precursor resulted in a mixture of regioisomers. How can I isolate the desired isomer?
Answer: Direct halogenation of quinolines can often lead to the formation of multiple regioisomers, which can be difficult to separate due to their similar physical properties.
Troubleshooting Steps:
-
Chromatographic Methods:
-
Preparative HPLC: This is often the most effective method for separating regioisomers. Experiment with different columns (e.g., phenyl, PFP) and mobile phase compositions to optimize separation.
-
Column Chromatography: While challenging, careful optimization of the eluent system in normal-phase column chromatography can sometimes achieve separation. A very gradual gradient elution is recommended.
-
-
Crystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the crystal packing of the regioisomers. This is often a matter of trial and error with different solvent systems.
-
Derivative Formation: In some cases, converting the mixture of isomers into a derivative can facilitate separation. After separation, the derivative can be converted back to the desired quinoline.
Issue 4: Low Yield and Tar Formation in Skraup Synthesis
Question: I am synthesizing a halogenated quinoline using the Skraup synthesis, but I am getting a low yield and a lot of tar. How can I improve this?
Answer: The Skraup synthesis is notoriously exothermic and can lead to polymerization and tar formation if not properly controlled.[1]
Troubleshooting Steps:
-
Control the Reaction Rate:
-
Optimize Temperature: Gently heat the reaction to initiate it, and then maintain control to prevent overheating, which contributes to tar formation.[1]
-
Purification from Tar: A common method to isolate the product from the tarry residue is steam distillation, followed by extraction of the distillate.[1]
Issue 5: Self-Condensation in Friedländer Synthesis
Question: During the Friedländer synthesis of my halogenated quinoline, I am observing significant self-condensation of my ketone starting material. How can I minimize this side reaction?
Answer: Self-condensation of the ketone (an aldol reaction) is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[2]
Troubleshooting Steps:
-
Use a Non-Enolizable Partner: If possible, design your synthesis to use a ketone that cannot enolize.[2]
-
Quantitative Enolate Formation: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively convert the ketone to its enolate before adding the 2-aminoaryl carbonyl compound. This minimizes the opportunity for self-condensation.[2]
-
Control Reaction Conditions: Carefully control the reaction temperature and the rate of base addition to favor the desired reaction pathway.
Data Presentation
Table 1: Comparison of Purification Techniques for Quinoline Derivatives
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, then vacuum distillation (110-114°C at 14 mmHg) | High (not specified) | 84-91 | [3] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, then neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified | [3] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [3] |
| Recrystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 | [3] |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >97 | 82 | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Commercial Quinoline Yellow | MTBE-1-butanol-acetonitrile-aqueous 0.1 M TFA | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Purification of a Halogenated Quinoline by Deactivated Silica Gel Column Chromatography
This protocol is designed to minimize the decomposition of basic and sensitive halogenated quinoline derivatives on silica gel.
1. Preparation of Deactivated Silica Gel:
- In a fume hood, weigh the required amount of silica gel (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Prepare the initial, least polar eluent (e.g., 98:1:1 hexane:ethyl acetate:triethylamine).
- Create a slurry of the silica gel in this eluent. The triethylamine will neutralize the acidic sites on the silica.
2. Packing the Column:
- Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure.
- Ensure the silica bed is level and free of cracks. Drain the excess solvent until it is level with the top of the silica bed.
3. Loading the Sample:
- Dissolve the crude halogenated quinoline in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
- Add a thin layer of sand on top of the sample to prevent disturbance.
4. Elution:
- Begin elution with the initial non-polar solvent system.
- Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
5. Isolation:
- Combine the fractions containing the pure product.
- Evaporate the solvent under reduced pressure to obtain the purified halogenated quinoline.
Protocol 2: Purification of a Halogenated Quinoline via Picrate Salt Formation and Recrystallization
This protocol is particularly useful for removing non-basic impurities and can aid in separating closely related compounds.[5]
1. Salt Formation:
- Dissolve the crude halogenated quinoline in a minimal amount of 95% ethanol.
- In a separate flask, dissolve a stoichiometric amount of picric acid in a minimal volume of 95% ethanol.
- Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of the halogenated quinoline picrate should precipitate.
- Cool the mixture in an ice bath to maximize precipitation.
2. Collection and Recrystallization of the Picrate Salt:
- Collect the crystals by vacuum filtration and wash them with cold ethanol.
- Recrystallize the picrate salt from a suitable solvent, such as acetonitrile, to further enhance purity.
3. Regeneration of the Pure Halogenated Quinoline:
- Dissolve the purified picrate salt in dimethyl sulfoxide (DMSO).
- Pass the solution through a short column packed with basic alumina. The picric acid will be adsorbed onto the alumina.
- Extract the free base (halogenated quinoline) from the eluate with a non-polar solvent like n-pentane.
- Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
- Remove the solvent under reduced pressure to yield the purified halogenated quinoline. For the highest purity, the product can be further purified by vacuum distillation.[5]
Mandatory Visualization
Caption: Common challenges in the purification of halogenated quinolines.
Caption: Logical workflow for troubleshooting purification issues.
Caption: Experimental workflow for deactivated column chromatography.
References
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low or no yield?
A1: Low product yield is a common challenge with this substrate due to its electronic and structural properties. Chloroquinolines are the least reactive among haloquinolines (reactivity order: I > Br > Cl) because of the strong Carbon-Chlorine (C-Cl) bond.[1][2] This makes the initial oxidative addition step, which is often rate-determining, very difficult.[3][4][5] Furthermore, the presence of the electron-withdrawing trifluoromethyl (-CF₃) group deactivates the C-Cl bond, while the quinoline nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[6]
Q2: Which palladium catalyst and ligand system is recommended for this challenging coupling?
A2: Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for activating the robust C-Cl bond in your substrate.[3][6] Success hinges on using a more active catalytic system. Highly recommended are systems that employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][3][7] These ligands promote the challenging oxidative addition step and stabilize the active palladium(0) species.[7] Pre-formed palladium complexes, known as precatalysts, are also excellent choices.[6][8]
Q3: How should I select the base and solvent for this reaction?
A3: The base is critical for activating the boronic acid to facilitate the transmetalation step.[1][6][9] For challenging substrates like this, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[3][6][7] The solvent must be capable of dissolving the reactants and the base.[1] Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, typically in a mixture with water to help dissolve the inorganic base.[1][3][6] It is crucial to thoroughly degas all solvents to prevent oxygen from deactivating the catalyst.[3]
Q4: I'm observing significant side products. What are they and how can I minimize them?
A4: Several side reactions can compete with your desired coupling, reducing the final yield. The most common include:
-
Dehalogenation: The chloro group is replaced by a hydrogen atom. This can be influenced by the choice of solvent and base.[1][6] Avoiding protic solvents like alcohols and ensuring anhydrous conditions (if the protocol allows) may help mitigate this.[6]
-
Protodeboronation: The boronic acid starting material is converted back to an arene by cleavage of its C-B bond. This is often caused by excess water or other proton sources.[1][6] Using a more stable boronic ester (e.g., pinacol ester) is a highly effective strategy to prevent this.[1][6]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is typically promoted by the presence of oxygen.[1][6][7] Rigorous degassing of the reaction mixture and maintaining a robust inert atmosphere (Argon or Nitrogen) is the best preventative measure.[7]
Q5: My boronic acid appears to be unstable under the reaction conditions. What are my options?
A5: The instability of boronic acids, especially under basic conditions and at elevated temperatures, is a frequent cause of low yields due to protodeboronation.[1] The most effective solution is to use a more stable derivative, such as a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt.[1][7] These derivatives are less prone to degradation and can significantly improve reaction outcomes.[7]
Q6: How can I effectively monitor the reaction's progress?
A6: The reaction can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] If the compounds are not UV-active, staining the TLC plate with potassium permanganate can help visualize the spots.[6]
Troubleshooting and Optimization Guides
Catalyst, Ligand, and Base Selection
The selection of the catalyst, ligand, and base is paramount for achieving a successful reaction. The tables below provide a starting point for optimization.
Table 1: Recommended Catalyst Systems for this compound
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent System | Notes |
| Pd(OAc)₂ | SPhos or XPhos | 1-5 | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O | A powerful system for activating C-Cl bonds.[3][6] |
| Pd₂(dba)₃ | RuPhos | 1-3 | K₃PO₄ | Toluene / H₂O | Buchwald ligands are highly effective for heteroaryl chlorides.[3] |
| Pd(dppf)Cl₂ | (none) | 3-5 | Na₂CO₃ or K₂CO₃ | 1,4-Dioxane / H₂O | A reliable, commercially available precatalyst.[1][10] |
| Pd(OAc)₂ | IPr (NHC Ligand) | 2-5 | K₃PO₄ | THF / H₂O | N-heterocyclic carbene ligands are a strong alternative to phosphines.[3][7] |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Cause | Recommended Solution |
| Dehalogenation | Hydride source, catalyst decomposition. | Avoid protic solvents (e.g., alcohols). Use a more stable palladium precatalyst.[6] |
| Protodeboronation | Presence of a proton source (water, acidic impurities). | Use a boronic ester (e.g., pinacol ester) which is more stable.[1][6] Ensure anhydrous conditions where appropriate. |
| Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing of solvents and ensure a robust inert atmosphere (Argon or Nitrogen).[6][7] |
Experimental Protocols
The following protocols are general guidelines. Optimization for your specific boronic acid partner is likely necessary.
Protocol 1: General Screening Procedure
This protocol is a starting point for optimizing the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst system (e.g., Pd(dppf)Cl₂, 3-5 mol%)[10]
-
Base (e.g., Na₂CO₃, 2.0 equiv)[10]
-
Anhydrous, degassed 1,4-dioxane and degassed water[10]
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[11]
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 90-110°C) with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[11]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[11]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[11]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Optimized Procedure Using a Boronic Pinacol Ester
This protocol is recommended to minimize protodeboronation side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Palladium catalyst system (e.g., Pd(OAc)₂ with SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)[7]
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the specified reagents.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Proceed with steps 5-9 from Protocol 1 for reaction monitoring, work-up, and purification.
Visualizations
// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Ar-Cl\n(4-Chloro-6-methoxy-2-\n(trifluoromethyl)quinoline)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\n(Difficult Step)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_complex [label="Ar-Pd(II)(Cl)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="Ar'-B(OR)₂\nBoronic Acid/Ester", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_biaryl [label="Ar-Pd(II)(Ar')L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\nCoupled Product", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [label=" ", color="#202124"]; substrate -> oxidative_addition [label=" ", color="#202124"]; oxidative_addition -> pd2_complex [label=" ", color="#202124"]; pd2_complex -> transmetalation [label=" ", color="#202124"]; boronic_acid -> transmetalation [label=" ", color="#202124"]; base -> transmetalation [label="Activates Boronic Acid", style=dashed, color="#5F6368", fontcolor="#5F6368"]; transmetalation -> pd2_biaryl [label=" ", color="#202124"]; pd2_biaryl -> reductive_elimination [label=" ", color="#202124"]; reductive_elimination -> product [label=" ", color="#202124"]; reductive_elimination -> pd0 [label="Regenerates\nCatalyst", color="#202124"]; } The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
// Nodes start [label="Low or No Yield Observed", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3, height=0.8];
q_catalyst [label="Is the catalyst system active enough?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a_catalyst [label="Switch to Buchwald ligands (SPhos, XPhos)\nor NHC ligands. Increase catalyst loading.", fillcolor="#F1F3F4", fontcolor="#202124"];
q_temp [label="Is the reaction temperature sufficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a_temp [label="Increase temperature to 90-120 °C.\nConsider microwave irradiation.", fillcolor="#F1F3F4", fontcolor="#202124"];
q_base [label="Is the base effective?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a_base [label="Screen strong, non-nucleophilic bases\n(K₃PO₄, Cs₂CO₃).", fillcolor="#F1F3F4", fontcolor="#202124"];
q_degas [label="Is the system properly degassed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a_degas [label="Degas solvents thoroughly (Ar/N₂ sparging).\nEnsure robust inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Re-run Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];
// Edges start -> q_catalyst [color="#5F6368"]; q_catalyst -> a_catalyst [label="No", color="#EA4335", fontcolor="#EA4335"]; q_catalyst -> q_temp [label="Yes", color="#34A853", fontcolor="#34A853"]; a_catalyst -> end [color="#5F6368"];
q_temp -> a_temp [label="No", color="#EA4335", fontcolor="#EA4335"]; q_temp -> q_base [label="Yes", color="#34A853", fontcolor="#34A853"]; a_temp -> end [color="#5F6368"];
q_base -> a_base [label="No", color="#EA4335", fontcolor="#EA4335"]; q_base -> q_degas [label="Yes", color="#34A853", fontcolor="#34A853"]; a_base -> end [color="#5F6368"];
q_degas -> a_degas [label="No", color="#EA4335", fontcolor="#EA4335"]; a_degas -> end [color="#5F6368"]; } A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
// Main Reactants reactants [label="Ar-Cl + Ar'-B(OR)₂\n+ Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Desired Pathway desired_path [label="Desired Suzuki Coupling", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Coupled Product)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Side Pathways homocoupling [label="Homocoupling", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homo_product [label="Ar'-Ar'\n(Dimer)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; homo_cause [label="Cause: O₂", shape=plaintext, fontcolor="#EA4335"];
dehalogenation [label="Dehalogenation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dehalo_product [label="Ar-H\n(Reduced Substrate)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; dehalo_cause [label="Cause: Hydride Source", shape=plaintext, fontcolor="#EA4335"];
protodeboronation [label="Protodeboronation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proto_product [label="Ar'-H\n(Deboronated Reagent)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; proto_cause [label="Cause: Proton Source (H₂O)", shape=plaintext, fontcolor="#EA4335"];
// Connections reactants -> desired_path [color="#34A853", style=bold, penwidth=2]; desired_path -> product [color="#34A853", style=bold, penwidth=2];
reactants -> homocoupling [color="#EA4335", style=dashed]; homocoupling -> homo_product [color="#EA4335", style=dashed]; homocoupling -> homo_cause [style=dotted, arrowhead=none, color="#EA4335"];
reactants -> dehalogenation [color="#EA4335", style=dashed]; dehalogenation -> dehalo_product [color="#EA4335", style=dashed]; dehalogenation -> dehalo_cause [style=dotted, arrowhead=none, color="#EA4335"];
reactants -> protodeboronation [color="#EA4335", style=dashed]; protodeboronation -> proto_product [color="#EA4335", style=dashed]; protodeboronation -> proto_cause [style=dotted, arrowhead=none, color="#EA4335"]; } Pathways of the desired Suzuki coupling versus common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Conrad-Limpach Synthesis of Quinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Conrad-Limpach synthesis of quinolines, with a specific focus on preventing tar formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Conrad-Limpach synthesis, providing potential causes and recommended solutions to mitigate tar formation and improve reaction outcomes.
Q1: My reaction mixture turned into a thick, black, intractable tar. What happened and can I salvage my product?
A1: The formation of a black, polymeric tar is a common issue in the Conrad-Limpach synthesis, especially during the high-temperature cyclization step.[1] This is often due to decomposition and polymerization of the starting materials or intermediates at elevated temperatures, particularly in the absence of a suitable solvent.[1]
-
Probable Cause: Overheating or localized hotspots in the reaction mixture. The cyclization of the intermediate requires high temperatures (around 250 °C), and without a high-boiling, inert solvent to distribute the heat evenly, decomposition is likely.[1][2]
-
Recommended Solution: Unfortunately, salvaging the product from a completely tarred reaction is extremely difficult and often not feasible. The focus should be on preventing this in future experiments. It is crucial to use a high-boiling point, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether.[1][3] These solvents ensure a consistent and evenly distributed temperature, which significantly minimizes charring and can increase yields dramatically from below 30% in solvent-free conditions to as high as 95%.[1]
Q2: I am observing a very low yield of my desired 4-hydroxyquinoline and a significant amount of dark, insoluble byproducts. How can I improve this?
A2: Low yields are often directly linked to the formation of side products and tar. Optimizing the reaction conditions is key to favoring the desired reaction pathway.
-
Probable Causes:
-
Inadequate Solvent: As mentioned, the absence or poor choice of a high-boiling solvent is a primary cause of low yields.[1]
-
Incorrect Reaction Temperature: The temperature for the initial condensation of the aniline and β-ketoester, and the subsequent cyclization, are critical. The initial condensation is typically performed at a lower temperature (e.g., room temperature to 140 °C) to form the kinetic product, which leads to the 4-hydroxyquinoline.[1] The cyclization requires a much higher temperature (around 250 °C).[2]
-
Lack of Acid Catalyst: The reaction mechanism involves several tautomerizations that are catalyzed by a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] Insufficient catalysis can slow down the desired reaction, allowing more time for side reactions to occur.
-
-
Recommended Solutions:
-
Solvent Selection: Employ a high-boiling, inert solvent. The choice of solvent can significantly impact the yield.
-
Temperature Control: Carefully control the temperature at each stage of the reaction. For the initial condensation, maintain a lower temperature. For the cyclization, heat the mixture to the recommended temperature (typically 250-280 °C) and maintain it for the specified time.[4]
-
Acid Catalysis: Ensure a catalytic amount of a strong acid is present during the initial condensation step.[1]
-
Q3: My product is a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline isomers. How can I improve the selectivity?
A3: The formation of the 2-hydroxyquinoline isomer is known as the Knorr variation of this synthesis and is highly dependent on the reaction temperature.
-
Probable Cause: The initial condensation reaction was run at too high a temperature (approximately 140 °C or higher).[1] At these temperatures, the aniline can attack the ester group of the β-ketoester, leading to the thermodynamic product, which upon cyclization, forms the 2-hydroxyquinoline.[1]
-
Recommended Solution: To favor the formation of the desired 4-hydroxyquinoline, the initial condensation of the aniline and the β-ketoester should be carried out at a lower temperature, such as room temperature.[1] This favors the kinetic product, which leads to the 4-hydroxyquinoline upon cyclization.
Data Presentation
Table 1: Effect of High-Boiling Solvents on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline
The following table summarizes the impact of different high-boiling solvents on the yield of a representative 4-hydroxyquinoline derivative. The data highlights the general trend of improved yields with solvents having higher boiling points.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 33 |
| Propyl benzoate | 231 | 48 |
| Isobutyl benzoate | 247 | 66 |
| 2-Nitrotoluene | 222 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 67 |
| Dowtherm A | 257 | 66 |
| 2,6-di-tert-Butylphenol | 265 | 65 |
Data adapted from a study on the Conrad-Limpach synthesis.[5]
Experimental Protocols
Detailed Protocol for the Synthesis of 2-Methyl-4-hydroxyquinoline with Tar Formation Avoidance
This protocol is a modification of a previously described preparation and is optimized to minimize tar formation by using a high-boiling solvent.[2]
Step 1: Formation of Ethyl β-Anilinocrotonate (Intermediate)
This step is performed separately to ensure the intermediate is formed under optimal conditions before the high-temperature cyclization. A detailed procedure for this can be found in standard organic synthesis literature.
Step 2: Thermal Cyclization in a High-Boiling Solvent
-
Apparatus Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place 150 mL of Dowtherm A.
-
Heating: Heat the Dowtherm A to reflux with stirring.
-
Addition of Intermediate: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel into the refluxing Dowtherm A.
-
Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the condensation will distill off.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. A yellow solid product will separate out.
-
Isolation: Add approximately 200 mL of petroleum ether (b.p. 60-70 °C) to the cooled mixture to further precipitate the product. Collect the solid by filtration on a Büchner funnel and wash with 100 mL of petroleum ether.
-
Purification: After air-drying, the crude product can be purified by recrystallization from boiling water with activated carbon (e.g., Darco or Norit) to yield white, needle-like crystals of 2-methyl-4-hydroxyquinoline.
Visualizations
Logical Relationship Diagram for Tar Formation
Caption: Factors influencing tar formation in Conrad-Limpach synthesis.
Experimental Workflow for Minimizing Tar Formation
Caption: Optimized workflow for Conrad-Limpach synthesis to avoid tar.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Chloroquinolines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 4-chloroquinolines in cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may be facing in the lab.
Q1: My Suzuki-Miyaura coupling reaction with a 4-chloroquinoline substrate is showing low to no yield. What are the likely causes and how can I improve it?
A1: Low reactivity of 4-chloroquinolines in Suzuki-Miyaura coupling is a common issue primarily due to the strong C-Cl bond and potential catalyst inhibition by the quinoline nitrogen. Here are key factors to investigate and optimize:
-
Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.
-
Palladium Precatalyst: Utilize air- and moisture-stable precatalysts such as Buchwald's G3 or G4 precatalysts to ensure efficient generation of the active Pd(0) species.[1]
-
Ligands: Employ bulky, electron-rich phosphine ligands that promote oxidative addition of the C-Cl bond. Dialkylbiarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) and N-heterocyclic carbene (NHC) ligands are often effective.[2][3] Ligand choice can be crucial for improving reaction scope and efficiency.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A screening of bases is often necessary.
-
Stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.
-
The use of an appropriate base is critical and a variety of bases such as carbonates, phosphates, and alkoxides should be screened.[2]
-
-
Solvent Choice: The solvent can influence catalyst stability and reactivity.
-
Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used.[4] Sometimes, the addition of water can be beneficial.
-
-
Temperature and Reaction Time: Higher temperatures (80-120 °C) are often required to facilitate the oxidative addition of the C-Cl bond. Extended reaction times may also be necessary. However, be mindful that high temperatures can also lead to catalyst decomposition or side reactions.[5]
Q2: I am attempting a Buchwald-Hartwig amination with a 4-chloroquinoline and a primary/secondary amine, but the reaction is sluggish and incomplete. What should I try?
A2: The Buchwald-Hartwig amination of 4-chloroquinolines can be challenging. Aryl chlorides are generally less reactive than bromides or iodides in this reaction.[4][6] Here are some troubleshooting steps:
-
Catalyst and Ligand: This is the most critical parameter.
-
Base: A strong, non-nucleophilic base is required.
-
Solvent: Anhydrous, aprotic polar solvents are preferred.
-
Toluene, 1,4-dioxane, or THF are suitable choices.[4] Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Reaction Conditions:
-
Elevated temperatures (typically 80-110 °C) are often necessary.
-
Ensure a strictly inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is sensitive to air.[5]
-
Q3: My Sonogashira coupling of a 4-chloroquinoline with a terminal alkyne is failing. What are the key parameters to optimize?
A3: Sonogashira couplings with aryl chlorides are notoriously difficult. The success of this reaction with 4-chloroquinolines hinges on a carefully selected catalytic system.
-
Catalyst System:
-
Palladium Source: High-activity palladium catalysts are required. Pd(PPh₃)₄ may not be sufficient. Consider using more active catalysts like PdCl₂(PPh₃)₂ or palladium(II) acetate with appropriate ligands.[10]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is fresh and of high purity.
-
Ligands: Phosphine ligands can be sensitive to air oxidation, requiring air-free conditions.[10] Consider using more robust ligands or phosphine-free catalyst systems.
-
-
Base: A strong amine base is typically used.
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. The base also often serves as the solvent.
-
-
Solvent: If a co-solvent is needed, DMF or THF can be used.[10]
-
Additives: In some cases, the addition of a salt like tetrabutylammonium bromide (TBAB) can improve the reaction rate.
-
Alternative: Copper-Free Sonogashira: If the standard conditions fail, consider a copper-free protocol. These often employ a palladium catalyst with a strong base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF.
Q4: I am observing significant amounts of dehalogenated quinoline (hydrodehalogenation) as a byproduct in my cross-coupling reaction. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction, especially with electron-rich substrates or when the catalytic cycle is inefficient. It can arise from β-hydride elimination from certain intermediates or from protonolysis of the organometallic coupling partner.
-
Optimize Ligand: Bulky ligands can often suppress side reactions by sterically hindering unwanted pathways.
-
Choice of Base: The nature and strength of the base can influence the extent of hydrodehalogenation. An empirical screen of bases might be necessary.
-
Boronic Acid/Ester Quality (for Suzuki): Impurities in the boronic acid or slow transmetalation can lead to protodeboronation and subsequent hydrodehalogenation of the aryl halide. Using a boronic acid pinacol ester can sometimes mitigate this by providing a slower, more controlled release of the boronic acid.[11]
-
Reaction Temperature: Lowering the reaction temperature, if possible without completely halting the desired reaction, can sometimes reduce the rate of side reactions.
Quantitative Data Summary
The following tables summarize typical reaction conditions that have been successful for the cross-coupling of chloro-heterocycles, which can be adapted for 4-chloroquinolines.
Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-Heterocycles
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd(OAc)₂ (5 mol%) | BrettPhos Pd G3 (2 mol%) |
| Ligand | SPhos (10 mol%) | - |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) |
| Temperature | 100 °C | 110 °C |
| Reference | Adapted from general protocols[2] | Adapted from general protocols[1] |
Table 2: Buchwald-Hartwig Amination Conditions for Aryl Chlorides
| Parameter | Condition 1 (Primary Amine) | Condition 2 (Secondary Amine) |
| Palladium Source | BrettPhos Pd G3 (2-5 mol%) | RuPhos Pd G3 (2-5 mol%) |
| Ligand | - | - |
| Base | LHMDS (2.4 equiv) | NaOt-Bu (2.0 equiv) |
| Solvent | THF | 1,4-Dioxane |
| Temperature | 65-80 °C | 100 °C |
| Reference | Adapted from general protocols[1] | Adapted from general protocols[1] |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling of a 4-Chloroquinoline:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%), the ligand (if not using a precatalyst with an integrated ligand), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the 4-chloroquinoline (1.0 equivalent) and the boronic acid or boronic ester (1.2-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to make a 0.1 M solution).
-
If required, add degassed water (e.g., 10:1 solvent:water ratio).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Diagram 1: General Catalytic Cycle for Cross-Coupling Reactions
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yielding cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Improper mobile phase polarity. | Optimize the mobile phase system. Start with a low polarity solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) before scaling up to column chromatography. |
| Column overloading. | The amount of crude product loaded onto the column exceeds its capacity. A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[1] | |
| Column channeling. | Improperly packed column leading to uneven solvent flow. Ensure the silica gel is packed uniformly as a slurry and the column is tapped gently to remove air bubbles and settle the stationary phase.[1] | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| Product Does Not Elute from the Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise gradient. |
| Tailing of the Product Peak/Spot on TLC | The compound may be interacting too strongly with the silica gel (acidic). | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to improve the peak shape. |
| The sample is too concentrated when loaded. | Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (DCM), for loading.[1] | |
| Streaking of the Product on TLC/Column | Insoluble impurities in the crude sample. | Pre-treat the crude sample by dissolving it in a suitable solvent and filtering out any insoluble material before loading it onto the column. |
| Degradation of the compound on silica gel. | If the compound is sensitive to acid, consider using a different stationary phase like neutral or basic alumina, or deactivated silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of quinoline derivatives and is a suitable choice for this compound.[1][2]
Q2: How do I determine the optimal mobile phase for column chromatography?
A2: The optimal mobile phase is typically determined by preliminary experiments using Thin Layer Chromatography (TLC). Test various solvent systems with different polarities, such as mixtures of hexane and ethyl acetate, or petroleum ether and ethyl acetate.[1] A good mobile phase will give a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on the TLC plate.
Q3: What is the best method for loading the crude sample onto the column?
A3: Dry loading is often the recommended method to ensure a narrow band and better separation.[1] This involves dissolving the crude product in a minimal amount of a volatile solvent (like dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]
Q4: How can I monitor the progress of the column chromatography?
A4: The elution can be monitored by collecting fractions and analyzing them using TLC.[1] Spot a small amount from each fraction onto a TLC plate, develop it in the mobile phase used for the column, and visualize the spots under a UV lamp (254 nm).[1] Fractions containing the pure product should be combined.
Q5: What are some common impurities that might be present in the crude this compound?
A5: Common impurities can include unreacted starting materials from the synthesis, such as the corresponding 4-hydroxy-quinoline precursor, and by-products from the chlorination step.[1] The synthesis of similar compounds often involves steps like cyclization, nitration, and chlorination, which can introduce various side products.[3]
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Stationary Phase (Slurry Method):
-
Determine Silica Gel Quantity: Use a ratio of approximately 30:1 to 100:1 of silica gel to crude product by weight.[1]
-
Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., petroleum ether or hexane).[1] Stir gently to remove air bubbles.[1]
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (acid-washed) on top of the plug.[1]
-
Pour the silica gel slurry into the column, continuously tapping the sides to ensure even packing and remove air bubbles.[1]
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[1]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the dissolved sample.[1]
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.[1]
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution by opening the stopcock.
-
Start with a non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the product.
-
Collect the eluent in fractions (e.g., in test tubes or vials).[1]
5. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[1]
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Stability of Trifluoromethylated Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, purification, and handling of trifluoromethylated heterocycles.
Troubleshooting Guides
This section addresses specific stability challenges in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: My trifluoromethylated heterocycle decomposes during aqueous workup or purification.
-
Potential Cause: The trifluoromethyl group can be susceptible to hydrolysis, particularly when adjacent to an electron-donating group or on an electron-rich heterocyclic ring. The hydrolysis can be exacerbated by acidic or basic conditions. N-trifluoromethyl amines are particularly prone to hydrolysis.[1][2]
-
Solution:
-
pH Control: Maintain a neutral pH during aqueous extractions and chromatography. Use buffered aqueous solutions if necessary.
-
Anhydrous Conditions: If the compound is highly sensitive, perform workup and purification under anhydrous conditions.
-
Solvent Choice: Use less protic solvents for chromatography. For example, consider using a gradient of ethyl acetate in hexanes instead of methanol in dichloromethane.
-
Temperature Control: Perform extractions and purifications at reduced temperatures to slow down decomposition.
-
N-CF3 Azoles vs. Amines: Be aware that N-trifluoromethyl azoles exhibit significantly greater aqueous stability compared to N-trifluoromethyl amines.[1][2]
-
Issue 2: I observe discoloration and degradation of my compound upon exposure to light.
-
Potential Cause: Many aromatic and heterocyclic compounds are photosensitive, and the presence of a trifluoromethyl group can influence this property. Photodegradation can occur through various mechanisms, including photooxidation.[3] Trifluoromethylated quinolines, for instance, have been studied for their photophysical properties and can undergo photodegradation.[4][5]
-
Solution:
-
Light Protection: Protect the compound from light at all stages of synthesis, purification, and storage. Use amber-colored glassware or wrap containers in aluminum foil.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize photooxidation.
-
Photostability Testing: If the compound is intended for pharmaceutical use, conduct formal photostability testing according to ICH Q1B guidelines.[6][7][8][9] This involves exposing the compound to a defined amount of UV and visible light.
-
Issue 3: My compound is unstable at elevated temperatures, leading to low yields in high-temperature reactions or decomposition during GC analysis.
-
Potential Cause: Trifluoromethylated heterocycles can undergo thermal decomposition. The decomposition temperature can vary significantly depending on the heterocyclic core and the position of the trifluoromethyl group. For example, conducting reactions at temperatures above 250°C can lead to the accelerated decomposition of (chloromethyl)pyridines during the synthesis of (trifluoromethyl)pyridines.[10]
-
Solution:
-
Reaction Temperature: Optimize reaction conditions to use the lowest possible temperature.
-
Purification Method: Avoid purification techniques that require high temperatures, such as distillation or preparative GC, if the compound is thermally labile. Consider flash column chromatography or preparative HPLC at room temperature.
-
Thermal Analysis: If thermal stability is a concern, perform thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound.
-
Issue 4: I am seeing unexpected side products during my synthesis, suggesting instability to reagents.
-
Potential Cause: The strongly electron-withdrawing nature of the trifluoromethyl group can activate the heterocyclic ring towards nucleophilic attack. Conversely, the trifluoromethyl radical is electrophilic and will react with electron-rich positions on a heterocycle.[11]
-
Solution:
-
Nucleophilic Reactions: When using strong nucleophiles, consider protecting sensitive positions on the heterocyclic ring. Alternatively, use milder reagents or reaction conditions.
-
Radical Reactions: Be mindful of the electrophilic nature of the trifluoromethyl radical in radical trifluoromethylation reactions. The regioselectivity can sometimes be tuned by the choice of solvent.[11]
-
Reaction Monitoring: Closely monitor the reaction by TLC, LC-MS, or NMR to identify the formation of byproducts and optimize the reaction time to maximize the yield of the desired product.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of a trifluoromethyl group on a heterocycle?
A1: The hydrolysis of a trifluoromethyl group to a carboxylic acid typically proceeds via a stepwise substitution of fluorine atoms with hydroxyl groups. The reaction is often initiated by a nucleophilic attack on the carbon atom of the CF3 group, which is highly electrophilic due to the three fluorine atoms. The reaction can be catalyzed by acid or base. A proposed mechanism for the acid-catalyzed hydrolysis of a trifluoromethyl group is shown below.[13]
Q2: How can I assess the stability of my trifluoromethylated heterocycle?
A2: A systematic stability assessment should include testing for hydrolytic, photo-, and thermal stability.
-
Hydrolytic Stability: Dissolve the compound in buffered solutions at different pH values (e.g., pH 2, 7, and 10) and monitor its concentration over time by HPLC or NMR.[14][15]
-
Photostability: Expose a solution or solid sample of your compound to a controlled light source (UV and visible) and analyze for degradation products, following ICH Q1B guidelines.[6][7][8][9]
-
Thermal Stability: Use thermogravimetric analysis (TGA) to determine the onset temperature of decomposition. For solution-state thermal stability, incubate the compound at various temperatures and monitor its degradation over time.
Q3: Are there any general trends for the stability of trifluoromethylated heterocycles?
A3:
-
Electronic Effects: The stability of the trifluoromethyl group is influenced by the electronic nature of the heterocyclic ring. Electron-rich heterocycles can be more susceptible to decomposition pathways involving the CF3 group.
-
N-CF3 Compounds: N-trifluoromethyl azoles are generally more stable to hydrolysis than N-trifluoromethyl amines.[1][2] The latter can be quite labile in aqueous media.
-
Positional Isomers: The position of the trifluoromethyl group on the heterocyclic ring can significantly impact its stability.
Q4: My trifluoromethylated heterocycle is an oil and difficult to purify. What can I do?
A4: If your compound is an oil, consider the following purification strategies:
-
Salt Formation: If your compound has a basic nitrogen, you can form a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to purify by recrystallization.
-
Co-crystallization: Formation of a co-crystal with a suitable partner molecule can also lead to a crystalline solid.
-
Chromatography: If crystallization fails, preparative HPLC is a powerful technique for purifying oils.
Data Presentation
Table 1: Hydrolytic Stability of selected N-Trifluoromethylated Compounds.
| Compound | pH | Half-life (days) at 25 °C | Reference |
| N-Trifluoromethylaniline derivative | 4.0 | < 1.5 | [1] |
| N-Trifluoromethylaniline derivative | 7.4 | < 1.5 | [1] |
| N-Trifluoromethylaniline derivative | 10.0 | < 1.5 | [1] |
| N-Trifluoromethylpiperazine derivative | 4.0 | < 1.5 | [1] |
| N-Trifluoromethylpiperazine derivative | 7.4 | < 1.5 | [1] |
| N-Trifluoromethylpiperazine derivative | 10.0 | < 1.5 | [1] |
| N-Trifluoromethylazole | 4.0 | > 28 | [1] |
| N-Trifluoromethylazole | 7.4 | > 28 | [1] |
| N-Trifluoromethylazole | 10.0 | > 28 | [1] |
Table 2: Thermal Decomposition Onset Temperatures for selected Heterocyclic Compounds.
| Compound Class | Substituent | Decomposition Onset (°C) in Air | Reference |
| Fused Triazinone | H | 297 | [16] |
| Fused Triazinone | 4-CH3 | 216 | [16] |
| Fused Triazinone | 3-Cl | 195 | [16] |
| Fused Triazinone | 4-Cl | 208 | [16] |
| Fused Triazinone | 3,4-Cl2 | 211 | [16] |
| Fused Triazinone | 2-OCH3 | 205 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrolytic Stability
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).
-
Stock Solution: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: In triplicate for each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration of 10-50 µg/mL. Ensure the organic solvent content is low (<1%) to avoid solubility issues.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C) in sealed vials, protected from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the samples by a validated HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the line will be the negative of the degradation rate constant (k). The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
Protocol 2: General Procedure for Photostability Testing (as per ICH Q1B)
-
Sample Preparation: Prepare samples of the drug substance in a solid form and in solution in a photostable and inert solvent. Prepare control samples wrapped in aluminum foil to shield them from light.
-
Light Source: Use a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][9]
-
Exposure: Place the samples in a photostability chamber and expose them to the light source. Monitor the temperature to ensure it does not rise significantly.
-
Analysis: After the exposure period, analyze the light-exposed samples and the control samples by a suitable stability-indicating method (e.g., HPLC).
-
Evaluation: Compare the results of the exposed samples to the control samples to determine the extent of photodegradation. Note any changes in physical appearance (e.g., color).
Mandatory Visualization
Caption: Proposed hydrolytic degradation pathway of a trifluoromethyl group.
Caption: Troubleshooting workflow for stability issues.
References
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fdm-makers.com [fdm-makers.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Photostability Testing for APIs: Best Practices and Challenges – StabilityStudies.in [stabilitystudies.in]
- 9. database.ich.org [database.ich.org]
- 10. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
byproduct formation in the chlorination of hydroxyquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of hydroxyquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the chlorination of 8-hydroxyquinoline?
A1: The chlorination of 8-hydroxyquinoline is an electrophilic aromatic substitution reaction. The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring direct the substitution primarily to positions 5 and 7. The most common byproducts depend on the desired product:
-
When synthesizing 5-chloro-8-hydroxyquinoline (a monochlorinated product): The primary byproduct is the double-chlorinated 5,7-dichloro-8-hydroxyquinoline .[1][2][3] Another common byproduct is 7-chloro-8-hydroxyquinoline .[4] Over-chlorination can also lead to trichloro-derivatives.[5]
-
When synthesizing 5,7-dichloro-8-hydroxyquinoline: The main byproduct is the starting material, 8-hydroxyquinoline , or the monochlorinated intermediate, 5-chloro-8-hydroxyquinoline . In some cases, incomplete reaction can also leave traces of 7-chloro-8-hydroxyquinoline .
-
General Byproducts: Regardless of the target molecule, other potential byproducts include tar-like polymers resulting from self-polymerization of acrolein (if glycerol is used in a Skraup synthesis) and oxidation products if strong oxidizing chlorinating agents are used.[6]
Q2: How can I control the regioselectivity of the chlorination to favor monochlorination over dichlorination?
A2: Controlling the regioselectivity is crucial for maximizing the yield of the desired monochlorinated product. Key factors to consider are:
-
Stoichiometry of the Chlorinating Agent: Use a controlled molar equivalent of the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) relative to the 8-hydroxyquinoline. An excess of the chlorinating agent will favor the formation of 5,7-dichloro-8-hydroxyquinoline.
-
Reaction Temperature: Lowering the reaction temperature generally slows down the reaction rate and can improve selectivity towards the mono-substituted product.
-
Choice of Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Solvents like glacial acetic acid and chloroform have been used.[1]
-
Slow Addition of the Chlorinating Agent: Adding the chlorinating agent portion-wise or as a solution over a period of time can help maintain a low concentration of the active chlorinating species, thus reducing the likelihood of a second chlorination event.
Q3: My final product has a low purity (e.g., 45%) after chlorination with sodium hypochlorite and HCl. How can I improve this?
A3: Low purity in this reaction is a common issue.[7] Here are several troubleshooting steps:
-
Control the Stoichiometry: An excess of sodium hypochlorite can lead to the formation of multiple chlorinated byproducts.[7][8] Carefully calculate and use the appropriate molar ratios.
-
Temperature Control: Perform the addition of sodium hypochlorite at a low temperature, for instance, in an ice bath, to moderate the reaction rate and reduce side reactions.[8]
-
Purification Strategy: A multi-step purification process is often necessary. This can include:
-
pH Adjustment: The chlorinated hydroxyquinolines can be precipitated by adjusting the pH of the solution.[9]
-
Recrystallization: Recrystallization from a suitable solvent is a powerful technique for removing impurities.
-
Activated Carbon Treatment: Treatment with activated carbon can help remove colored impurities and tar-like substances.[6][10]
-
Acid/Base Extraction: Utilizing the basicity of the quinoline nitrogen and the acidity of the hydroxyl group can allow for selective extraction to separate the product from non-basic or non-acidic impurities.
-
Q4: Are there any specific analytical methods to quantify the product and byproduct distribution?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the product mixture from the chlorination of hydroxyquinolines.[7][11]
-
Stationary Phase: A reverse-phase C18 column is often suitable.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) to control the pH.[12] For example, a mobile phase of acetonitrile and 0.1% o-phosphoric acid (55:45 v/v) has been used.[12]
-
Detection: UV detection is commonly used, with the wavelength set to a λmax of the hydroxyquinoline derivatives (e.g., 247 nm).[12]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile byproducts.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the desired chlorinated product | - Incomplete reaction. - Formation of multiple byproducts. - Product loss during workup and purification. | - Increase reaction time or temperature cautiously. - Optimize the stoichiometry of the chlorinating agent. - Control the reaction temperature to improve selectivity. - Use a milder chlorinating agent. - Optimize the purification procedure (e.g., solvent choice for recrystallization, pH for precipitation). |
| Formation of significant amounts of 5,7-dichloro-8-hydroxyquinoline when 5-chloro-8-hydroxyquinoline is the target | - Excess chlorinating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the chlorinating agent. - Perform the reaction at a lower temperature. - Monitor the reaction progress by TLC or HPLC and stop it once the starting material is consumed. - Add the chlorinating agent slowly or in portions. |
| Presence of tar-like, dark-colored impurities in the product | - Polymerization of reactive intermediates. - Oxidation of the hydroxyquinoline ring. | - Use purified starting materials. - Degas the solvent to remove dissolved oxygen. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated carbon.[6][10] |
| Difficulty in separating the desired product from byproducts | - Similar polarities of the product and byproducts. | - Optimize the mobile phase in HPLC for better separation. - Try a different stationary phase for chromatography. - Use derivatization to alter the polarity of one component for easier separation. - Employ fractional crystallization. |
Quantitative Data
Table 1: Influence of Chlorinating Agent on Product Distribution (Illustrative)
| Chlorinating Agent | Molar Ratio (Agent:8-HQ) | Solvent | Temperature (°C) | Major Product | Major Byproduct(s) | Reported Yield of Major Product | Reference |
| Chlorine Gas | Excess | Glacial Acetic Acid | Not specified | 5-Chloro-8-hydroxyquinoline | 5,7-Dichloro-8-hydroxyquinoline | 52.7% | [1][3] |
| Sulfuryl Chloride | Not specified | Glacial Acetic Acid | Not specified | 5-Chloro-8-hydroxyquinoline | - | 49% | [3] |
| H₂O₂ / HCl | Not specified | Hydrochloric Acid | Not specified | 5-Chloro-8-hydroxyquinoline | - | 78.2% | [3] |
| N-Chlorosuccinimide (NCS) | 2.2 eq | Acidic | Not specified | 2-alkyl-5,7-dichloro-8-hydroxyquinoline | - | Good | [1] |
| Chlorine Gas | 1.5 eq | Chloroform (with Iodine catalyst) | 25 | 5,7-Dichloro-8-hydroxyquinoline | - | 97% | [13] |
Note: The yields and byproduct distribution are highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 5,7-dichloro-8-hydroxyquinoline using Chlorine Gas
This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.[13]
-
Dissolution: Dissolve 125 g of 8-hydroxyquinoline and 1.25 g of iodine in 1000 mL of chloroform in a suitable reaction vessel equipped with a stirrer and a gas inlet.
-
Chlorination: While maintaining the temperature at 25 °C, introduce 200 g of chlorine gas into the solution over a period of 3 hours with continuous stirring.
-
Stirring: After the addition of chlorine is complete, continue stirring the mixture for an additional 5 hours at the same temperature.
-
Quenching: Prepare a solution of sodium pyrosulfite in water. Slowly add this solution to the reaction mixture to quench any excess chlorine. Ensure the temperature does not exceed 55 °C during this step.[13]
-
Solvent Removal and Precipitation: Distill off the chloroform while simultaneously adding water dropwise. After the chloroform is removed, add more water to the aqueous solution.
-
pH Adjustment and Isolation: Adjust the pH of the solution to approximately 2 with ammonia to precipitate the product.
-
Filtration and Washing: Filter the hot solution to collect the precipitate. Wash the filter cake with a dilute sodium bisulfite solution to remove any traces of iodine, followed by a water wash.
-
Drying: Dry the product under vacuum.
Protocol 2: HPLC Analysis of Chlorinated Hydroxyquinolines
This is a general protocol and may require optimization for specific applications.[12]
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% o-phosphoric acid in water (55:45 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: PDA detector at 247 nm.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 5-10 µL.
-
Analysis: Run the sample and identify the peaks corresponding to the starting material, desired product, and byproducts by comparing their retention times with those of known standards. The expected retention times for 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline under these conditions are approximately 0.77 min and 1.6 min, respectively.[12]
Visualizations
Caption: General experimental workflow for the chlorination of 8-hydroxyquinoline.
Caption: Influence of reaction conditions on byproduct formation.
Caption: Simplified biological action of some 8-hydroxyquinoline derivatives.[5][14][15][16][17]
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Sciencemadness Discussion Board - Chlorination of 8-HydroxyQuinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. "A Simple, Safe And Cost Effective Process For Preparation Of [quickcompany.in]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 14. Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aminer.org [aminer.org]
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of quinoline derivatives in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of many quinoline derivatives?
A1: The low aqueous solubility of numerous quinoline derivatives can be attributed to several factors related to their molecular structure.[1][2] The quinoline core itself is a bicyclic aromatic system, which is inherently hydrophobic.[1] Furthermore, strong intermolecular forces, such as π-π stacking and hydrogen bonding within the crystal lattice of the solid compound, can make it energetically unfavorable for solvent molecules to surround and dissolve individual molecules.[2] The nature and position of substituents on the quinoline ring also play a critical role; lipophilic groups can significantly decrease water solubility.[1]
Q2: What are the general strategies to improve the solubility of a quinoline derivative?
A2: There are several effective methods to enhance the solubility of quinoline derivatives, which can be broadly categorized into physical and chemical modifications.[1][3][4] Common approaches include:
-
pH Adjustment: Since quinolines are typically weak bases, modifying the pH of the medium can significantly impact their solubility.[1][5][6][7][8]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can alter the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[1][9]
-
Salt Formation: Reacting the quinoline derivative with an acid to form a salt can dramatically improve its aqueous solubility and dissolution rate.[1][4][10]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[11][12][13][14]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][4][15][16]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[4][17]
Q3: How do I select the most appropriate solubility enhancement technique for my specific quinoline derivative?
A3: The choice of an appropriate method depends on the physicochemical properties of your compound, the requirements of your reaction or assay, and the stage of your research. A logical approach to this selection is outlined in the decision-making workflow below. Key factors to consider include the pKa of your compound, its lipophilicity (logP value), melting point, and chemical stability.[1] For ionizable quinolines, pH adjustment and salt formation are often the first strategies to try due to their simplicity and effectiveness.[1] For neutral or highly lipophilic compounds, techniques like solid dispersion or cyclodextrin complexation may be more suitable.[1]
Troubleshooting Guides
Issue 1: My quinoline derivative precipitates out of solution when I dilute my DMSO stock into an aqueous reaction buffer.
-
Possible Cause: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous medium where it is poorly soluble.[18] The abrupt change in solvent polarity causes the compound to precipitate.[18]
-
Solutions:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your reaction mixture is as low as possible (typically ≤1%) to minimize its impact on both solubility and the biological system.[18]
-
pH Adjustment of the Aqueous Buffer: Since many quinoline derivatives are weak bases, lowering the pH of the aqueous buffer can increase their solubility by promoting the formation of the more soluble protonated form.[18] It is advisable to perform small-scale tests to identify a pH that maintains solubility without compromising the integrity of your experiment.
-
Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or propylene glycol can be used. These co-solvents can disrupt the hydrogen bonding network of water, making the solvent mixture less polar and more favorable for dissolving non-polar compounds.
-
Incorporate Surfactants: A small amount of a suitable surfactant can be added to the aqueous buffer to aid in solubilization through the formation of micelles.[19][20]
-
Issue 2: Adjusting the pH of my solution does not sufficiently improve the solubility of my quinoline derivative.
-
Possible Cause:
-
Insufficient pH change: To achieve significant protonation and solubility enhancement for a basic quinoline, the pH of the solution should ideally be at least 1-2 units below its pKa.[1]
-
Limited intrinsic solubility of the salt: The salt formed after protonation may itself have limited solubility in the aqueous medium.[1]
-
Common Ion Effect: If a buffer is used to adjust the pH, the presence of a common ion between the buffer and the formed salt can suppress solubility.[1][21]
-
"Salting Out": At high concentrations, some salts used in buffers can decrease the solubility of organic compounds.[1]
-
-
Solutions:
-
Verify pH and pKa: Ensure you have accurate pKa data for your compound and that the final pH of the solution is appropriately adjusted and verified with a calibrated pH meter.
-
Alternative Solubility Enhancement: If pH adjustment is ineffective, consider other techniques such as co-solvency, cyclodextrin complexation, or preparing a solid dispersion.
-
Buffer Selection: If the common ion effect is suspected, try using a buffer system with a different counter-ion. Use the minimum effective buffer concentration to avoid "salting out."
-
Issue 3: I am struggling to prepare a stable amorphous solid dispersion of my quinoline derivative.
-
Possible Cause:
-
Incomplete Amorphization: The compound may not have been fully converted to its amorphous state, with residual crystallinity remaining.[1]
-
Drug-Polymer Immiscibility: The selected hydrophilic polymer may not be miscible with your quinoline derivative, leading to phase separation.[1]
-
Poor Wettability: Even when dispersed in a hydrophilic carrier, the solid dispersion itself may not wet efficiently.[1]
-
-
Solutions:
-
Characterize the Solid Dispersion: Use techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of your solid dispersion. The absence of sharp peaks indicates an amorphous state.
-
Optimize Polymer and Ratio: Screen different hydrophilic polymers (e.g., PVP, PEG, HPMC) and vary the drug-to-polymer ratio to find a compatible and effective formulation.
-
Improve Wettability: The inclusion of a small amount of a surfactant in the formulation can enhance the wettability of the solid dispersion.[1]
-
Quantitative Data Summary
The following tables provide a summary of the potential improvements in solubility that can be achieved using different techniques. The actual values will vary depending on the specific quinoline derivative and experimental conditions.
Table 1: Effect of pH on the Solubility of a Hypothetical Basic Quinoline Derivative (pKa = 5.0)
| pH | Degree of Ionization | Expected Solubility Change |
| 7.0 | ~0.1% | Baseline |
| 5.0 | 50% | Significant Increase |
| 4.0 | ~90.9% | High Increase |
| 3.0 | ~99.0% | Very High Increase |
Table 2: Solubility Enhancement with Co-solvents for a Model Quinoline Compound
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) | Fold Increase |
| None (Water) | 0 | 0.05 | 1 |
| Ethanol | 20 | 0.5 | 10 |
| Propylene Glycol | 20 | 0.8 | 16 |
| PEG 400 | 20 | 1.2 | 24 |
Table 3: Impact of Cyclodextrin Complexation on Quinoline Derivative Solubility
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility (mg/mL) | Fold Increase |
| None | 0 | 0.02 | 1 |
| β-Cyclodextrin | 10 | 0.25 | 12.5 |
| HP-β-Cyclodextrin | 10 | 0.9 | 45 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 8).
-
Sample Preparation: Add an excess amount of the quinoline derivative to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw the supernatant and determine the concentration of the dissolved quinoline derivative using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Choose a common volatile solvent (e.g., methanol, acetone) in which both the quinoline derivative and the chosen hydrophilic carrier (e.g., PVP K30, PEG 6000) are soluble.[13]
-
Dissolution: Dissolve the quinoline derivative and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Characterization: Pulverize the dried solid dispersion and characterize it using techniques like PXRD and DSC to confirm its amorphous state.
Protocol 3: Cyclodextrin Complexation by Kneading Method
-
Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Mixing: Mix the quinoline derivative and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).[1]
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture to form a paste-like consistency.[1]
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).[1]
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. jopcr.com [jopcr.com]
- 13. japsonline.com [japsonline.com]
- 14. japer.in [japer.in]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceasia.org [scienceasia.org]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. jocpr.com [jocpr.com]
- 21. rjpdft.com [rjpdft.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in synthetic reactions utilizing 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. The following FAQs and guides address common problems and offer systematic solutions to improve reaction efficiency and consistency.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound starts but then stalls before reaching completion. What is the most likely cause?
A classic sign of gradual catalyst deactivation is a reaction that initiates but fails to proceed to completion. The primary suspect is often poisoning of the catalyst by the quinoline substrate itself. The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the metal center (e.g., palladium), forming stable, inactive complexes that halt the catalytic cycle.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
There are several common deactivation pathways when working with quinoline-containing substrates:
-
Poisoning: This is a chemical deactivation where the quinoline nitrogen strongly binds to the active metal sites of the catalyst, rendering them inactive.[1]
-
Fouling: This is a physical process where insoluble byproducts, polymers, or the product itself deposit on the catalyst surface, blocking access to the active sites. This is especially relevant for heterogeneous catalysts.[1]
-
Formation of Inactive Species: The active catalyst, often a Pd(0) species, can be converted into an inactive state. A common issue is the formation and precipitation of palladium black, which has very low catalytic activity.[2]
-
Thermal Degradation (Sintering): Particularly at higher reaction temperatures, fine metal nanoparticles on a support can agglomerate into larger particles, which significantly reduces the active surface area of the catalyst.[1]
Q3: My reaction yields are inconsistent from one batch to another, even when following the same protocol. What should I investigate?
Inconsistent results often point to subtle variations in reagents or experimental conditions. Key areas to check include:
-
Reagent Purity: The substrate, this compound, or other reagents may contain trace impurities that act as catalyst poisons. Elemental sulfur, for instance, has been identified as a problematic impurity in starting materials for Suzuki couplings.[3] A carbon treatment of the starting material may help remove such impurities.[3]
-
Atmosphere Control: Inconsistent or inadequate inert atmosphere techniques can allow oxygen into the reaction. Oxygen can oxidize and deactivate the catalytically active Pd(0) species.[4]
-
Moisture Content: The presence of variable amounts of water can affect the reaction. While some Suzuki couplings require a small amount of water, excess or inconsistent water content can lead to side reactions or impact the base's effectiveness.[5] Ensure solvents and reagents are freshly dried for each run unless water is a required co-solvent.[1]
Q4: How critical is my choice of ligand and solvent for preventing deactivation?
The choice of ligand and solvent is crucial for success.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or others like Xantphos) are often effective in stabilizing the palladium catalyst.[1][6] These ligands can promote the desired reductive elimination step and sterically hinder the binding of the quinoline nitrogen to the metal center.
-
Solvents: Strongly coordinating solvents, such as acetonitrile (MeCN), can compete with the substrates for binding to the catalyst and should be avoided.[6] Non-coordinating or weakly coordinating solvents like DME, THF, 1,4-dioxane, or toluene are generally preferred.[1][6]
Q5: Can a deactivated palladium catalyst be regenerated?
Regeneration is sometimes possible, depending on the deactivation mechanism.
-
For poisoning by nitrogen-containing compounds, washing the catalyst may be effective. One reported method involves washing with a mixture of chloroform and glacial acetic acid.[7] Another involves treating the spent catalyst with alkali metal bicarbonates or carbonates.[8]
-
For fouling, washing with appropriate solvents to dissolve the deposited material can restore activity.
-
For severe thermal degradation (sintering), regeneration is generally not feasible as it involves a physical restructuring of the catalyst.[1]
-
For heterogeneous catalysts like Pd/C, treatment with an airflow at elevated temperatures (e.g., 250 °C) can sometimes regenerate the catalyst by burning off carbonaceous deposits.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with this compound.
Data Presentation: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Actions & Solutions |
| No reaction or very low conversion | 1. Inactive catalyst precursor.2. Gross impurity in starting materials.[3]3. Incorrect reaction conditions (temperature, base). | 1. Use a fresh batch of catalyst or a different precatalyst (e.g., generate Pd(0) in situ from Pd(OAc)₂).[6]2. Purify starting materials (e.g., recrystallization, activated carbon treatment).[3]3. Screen different bases, solvents, and temperatures. |
| Reaction starts but stalls midway | 1. Catalyst poisoning by quinoline substrate.[1]2. Buildup of inhibitory byproducts.[6] | 1. Increase catalyst and/or ligand loading.2. Switch to a more robust, bulky, electron-rich ligand (e.g., SPhos, XPhos).[5][6]3. Add the quinoline substrate slowly over time. |
| Formation of black precipitate (Pd black) | 1. Catalyst decomposition/aggregation.2. Reaction temperature is too high.3. Incompatible reagents (e.g., some Grignard reagents).[2] | 1. Ensure rigorous degassing and inert atmosphere.2. Lower the reaction temperature.3. Use a more stabilizing ligand. |
| Inconsistent yields and reaction times | 1. Variable moisture or oxygen exposure.[1]2. Inconsistent quality of solvents or reagents.[10]3. Non-homogenous mixture (e.g., solid base). | 1. Use a glovebox or proper Schlenk techniques.2. Use freshly purified/dried solvents for each run.3. Ensure efficient stirring; grind solid bases to a fine powder.[5] |
Mandatory Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting catalyst deactivation.
Mandatory Visualization: Catalyst Deactivation Pathways
Caption: Major pathways for catalyst deactivation.[1]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Protocol
This protocol incorporates best practices to minimize catalyst deactivation when using this compound as the electrophile.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%, ligand:Pd ratio of 2:1)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, deoxygenated 1,4-dioxane and water (e.g., 10:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To the oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 equiv), SPhos (e.g., 0.04 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (1.0 equiv).
-
Via syringe, add the deoxygenated 1,4-dioxane/water solvent mixture. The mixture should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification.
-
Protocol 2: Regeneration of a Poisoned Heterogeneous Catalyst (e.g., Pd/C)
This procedure is adapted for regenerating a supported palladium catalyst that has been deactivated by nitrogen-containing compounds.[7][9]
-
Materials:
-
Deactivated Pd/C catalyst
-
Chloroform
-
Glacial acetic acid
-
Filtration apparatus
-
Tube furnace with airflow control
-
-
Procedure (Method A: Solvent Wash):
-
Recover the deactivated catalyst by filtration from the reaction mixture.
-
Wash the catalyst thoroughly with the reaction solvent to remove residual products.
-
Create a wash solution of chloroform and glacial acetic acid (e.g., 9:1 v/v).[7]
-
Suspend the catalyst in this wash solution and stir or sonicate for 30-60 minutes. This helps to displace or dissolve the poisoning species.
-
Filter the catalyst and wash it with a non-coordinating solvent (e.g., THF or diethyl ether) to remove the acid.
-
Dry the catalyst under a high vacuum before reuse.
-
-
Procedure (Method B: Oxidative Treatment):
-
After recovery and a preliminary solvent wash, place the catalyst in a tube furnace.
-
Heat the catalyst to 250 °C under a steady, controlled flow of air for several hours.[9] This process is designed to burn off organic residues without significantly oxidizing the palladium.
-
Cool the catalyst to room temperature under an inert gas flow (N₂ or Ar).
-
The regenerated catalyst is ready for reuse. Note: This method may require re-reduction of the catalyst surface (e.g., with H₂ gas) before its use in subsequent reactions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the regioselective functionalization of substituted quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for C-H functionalization on a substituted quinoline, and what factors generally direct the selectivity?
A1: The most frequently functionalized positions on the quinoline ring are C2, C3, C4, C5, and C8. The regioselectivity is primarily dictated by a combination of electronic effects, steric hindrance, and the use of directing groups.[1][2]
-
C2-Position: This position is electronically favorable for functionalization due to the electron-withdrawing nature of the adjacent nitrogen atom, which increases the acidity of the C2-H bond.[2] Many transition metal-catalyzed reactions, particularly with palladium and rhodium, favor the C2 position.[3][4] The use of quinoline N-oxides further enhances reactivity at this position.[3][4]
-
C8-Position: Functionalization at the C8-position is often achieved through chelation assistance, where a directing group on the quinoline, such as an N-oxide or an 8-amino group, coordinates to the metal catalyst, bringing it in close proximity to the C8-H bond.[3][5][6] This is a common strategy for distal C-H activation.
-
C3-Position: Direct functionalization at the C3 position is more challenging and often requires specific catalytic systems, such as nickel catalysis or gold-catalyzed reactions of quinoline N-oxides.[7]
-
C4, C5, C6, and C7-Positions: Functionalization at these positions is less common and typically requires the installation of a directing group at an adjacent position to overcome the inherent reactivity preferences of the quinoline ring.[2] For instance, C5 halogenation of 8-substituted quinolines has been achieved using metal-free protocols.[8]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired product?
A2: Achieving high regioselectivity is a common challenge. Here are several strategies to troubleshoot and optimize your reaction:
-
Choice of Catalyst and Ligand: The metal center and the ligands play a crucial role in determining the regioselectivity. For instance, in palladium-catalyzed arylations of quinoline N-oxides, phosphine-free conditions often lead to C2-selectivity, while specific ligand systems can promote C8-arylation.[9] Experimenting with different metal catalysts (e.g., Pd, Rh, Ni, Cu) and a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) can significantly alter the regiochemical outcome.[6]
-
Directing Groups: If not already in use, consider introducing a directing group to guide the functionalization to the desired position. Quinoline N-oxides are versatile directing groups that can promote functionalization at both the C2 and C8 positions depending on the reaction conditions.[3][5] Other directing groups, such as amides, can also be employed.[2]
-
Solvent and Additives: The reaction solvent and additives can have a profound impact on regioselectivity. For example, the addition of pivalic acid has been shown to influence the outcome of some C-H functionalization reactions.[3] A systematic screening of solvents with varying polarities and coordinating abilities is recommended.
-
Reaction Temperature and Time: Optimizing the reaction temperature and time can help favor the formation of the thermodynamically or kinetically preferred product.
Q3: I am observing low yields in my C-H functionalization reaction. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: Ensure the catalyst is active and used in the correct loading. Catalyst deactivation can be an issue, and in such cases, increasing the catalyst loading or using a more robust catalyst system might be necessary.
-
Oxidant and Other Reagents: In many C-H functionalization reactions, an oxidant is required. The choice and amount of the oxidant can be critical.[3] Ensure all reagents are pure and dry, as impurities can interfere with the catalytic cycle.
-
Reaction Conditions: As with regioselectivity, temperature, reaction time, and atmosphere (e.g., inert gas) are crucial for achieving high yields. Ensure the reaction is running under optimal conditions.
-
Substrate Reactivity: The electronic and steric properties of the substituents on your quinoline can significantly affect its reactivity. Electron-withdrawing groups can sometimes deactivate the system, while bulky substituents can hinder the approach of the catalyst.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Arylation of a Substituted Quinoline N-Oxide
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C8-arylated products. | Ligand or solvent is not optimal for directing to a single position. | 1. Ligand Screening: If using a phosphine ligand, try switching to a different one (e.g., X-Phos).[3] Alternatively, attempt the reaction under ligand-free conditions, which often favors C2-arylation.[9] 2. Solvent Screening: Evaluate a range of solvents. Neutral solvents like DMF or dioxane are commonly used, but their choice can influence selectivity.[9] 3. Additive Screening: The addition of an acid, such as pivalic acid, can sometimes enhance selectivity.[3] |
| Predominantly C2-arylation, but C8 is desired. | The reaction conditions favor the electronically preferred C2 position. | 1. Employ a C8-Directing System: Utilize a catalytic system known to favor C8-functionalization, which may involve a different palladium precursor or a specific ligand that promotes cyclometalation at the C8 position.[9] 2. Modify the Directing Group: If possible, modify the directing group to create a more favorable chelation for C8-activation. |
Issue 2: Low Yield in Rhodium-Catalyzed C-H Alkylation of a Quinoline
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material. | Catalyst deactivation or insufficient reactivity. | 1. Catalyst and Ligand Choice: Ensure you are using an appropriate Rh(III) catalyst, such as [RhCp*Cl2]2. The choice of phosphine ligand can also be critical; PCy3 is often effective.[4] 2. Additive Effects: The addition of an acid additive like PCy3·HCl can be crucial for catalyst turnover.[4] 3. Concentration: The concentration of the reactants can significantly impact the reaction rate and yield.[4] |
| Formation of side products. | Undesired reaction pathways are competing with the desired alkylation. | 1. Temperature Optimization: Lowering the reaction temperature may suppress the formation of side products. 2. Protecting Groups: If your substrate contains other reactive functional groups, consider protecting them to prevent side reactions. |
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide with Aryl Bromides
| Entry | Aryl Bromide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | P(t-Bu)3·HBF4 | K2CO3 | Dioxane | 130 | 83 | [1] |
| 2 | 4-Bromoanisole | P(t-Bu)3·HBF4 | K2CO3 | Dioxane | 130 | 75 | [1] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | P(t-Bu)3·HBF4 | K2CO3 | Dioxane | 130 | 68 | [1] |
Data is illustrative and compiled from cited literature. For detailed conditions, please refer to the original publication.
Table 2: Regioselectivity in Nickel-Catalyzed C3-Functionalization of Quinolines
| Entry | Electrophile | Grignard Reagent | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Phenyl disulfide | MeMgBr | Ni(dppp)Cl2 | DEDM | 95 | [7] |
| 2 | Benzyl bromide | EtMgBr | Ni(dppp)Cl2 | DEDM | 78 | [7] |
| 3 | Benzaldehyde | i-PrMgCl | Ni(dppp)Cl2 | DEDM | 85 | [7] |
Data is illustrative and compiled from cited literature. For detailed conditions, please refer to the original publication.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide with an Aryl Bromide
This protocol is adapted from the work of Fagnou and coworkers.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)2 (0.05 mmol, 5 mol%), P(t-Bu)3·HBF4 (0.10 mmol, 10 mol%), and K2CO3 (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous dioxane (5 mL) to the Schlenk tube.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C2-arylated quinoline.
Protocol 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxide with an Olefin
This protocol is based on the work of Sharma et al.[6]
-
Reaction Setup: In a sealed tube, combine quinoline N-oxide (0.2 mmol, 1.0 equiv.), the olefin (0.4 mmol, 2.0 equiv.), [RhCp*Cl2]2 (0.01 mmol, 5 mol%), and AgSbF6 (0.04 mmol, 20 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (DCE) (1.0 mL) to the tube.
-
Reaction: Heat the reaction mixture at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the C8-alkylated quinoline.
Mandatory Visualizations
Caption: Factors influencing regioselectivity in quinoline functionalization.
Caption: Workflow for Pd-catalyzed C2-arylation of quinoline N-oxide.
Caption: Logical relationships in catalyst-controlled regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental ¹H NMR data for the target compound in the reviewed literature, this guide presents a detailed projection of its expected spectral characteristics. These predictions are benchmarked against the experimentally determined ¹H NMR data of two structurally related quinoline derivatives: the antimalarial drug Mefloquine and the simpler 4,7-dichloroquinoline.
This comparative approach is designed for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of novel quinoline-based compounds. By understanding the influence of various substituents on the chemical shifts and coupling patterns of the quinoline core, researchers can more accurately interpret their own experimental data.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 4,7-dichloroquinoline and Mefloquine, alongside the predicted assignments for this compound. The predictions for the target compound are based on established principles of NMR spectroscopy, considering the electronic effects of the chloro, methoxy, and trifluoromethyl substituents on the quinoline ring. Protons on a quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm)[1].
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | H-3 | Not Available | Not Available | Not Available |
| H-5 | Not Available | Not Available | Not Available | |
| H-7 | Not Available | Not Available | Not Available | |
| H-8 | Not Available | Not Available | Not Available | |
| -OCH₃ | Not Available | Not Available | Not Available | |
| 4,7-dichloroquinoline [1][2] | H-2 | 8.78 | d | 4.8 |
| H-3 | 7.48 | d | 4.8 | |
| H-5 | 8.15 | d | 9.2 | |
| H-6 | 7.59 | dd | 9.2, 2.4 | |
| H-8 | 8.11 | d | 2.4 | |
| Mefloquine (Aromatic Region) | Aromatic H's | ~7.5 - 8.5 | m | - |
Note: Specific chemical shift and coupling constant data for this compound and a detailed breakdown for Mefloquine were not available in the searched literature. The data for Mefloquine is presented as a range for the aromatic protons based on available spectral images.
Experimental Protocol: ¹H NMR Spectroscopy of Quinolines
This protocol outlines a standard procedure for the acquisition of ¹H NMR spectra for quinoline derivatives.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the quinoline compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected range of proton signals (e.g., -1 to 10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is standard.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for all signals.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted quinoline.
Caption: Workflow for 1H NMR Analysis.
References
Comparative Analysis of Mass Spectrometry and High-Performance Liquid Chromatography for the Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the robust and accurate analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. This compound and its analogs are of significant interest in pharmaceutical and agrochemical research. While experimental mass spectrometry data for this specific compound is not widely available, this guide will leverage data from closely related analogs to predict its mass spectrometric behavior and present a comprehensive analytical workflow.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation and identification of organic molecules. Both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques such as Electrospray Ionization (ESI) can provide valuable information.
Predicted Fragmentation Pattern
Based on the analysis of structurally similar quinoline derivatives, the following fragmentation pattern under Electron Ionization (EI) is predicted for this compound (Molecular Weight: 261.63 g/mol ). The quinoline core is a stable aromatic system, and fragmentation is likely initiated by the loss of its substituents.
Table 1: Predicted Key Mass Fragments for this compound
| Fragment Lost | Structure of Fragment | Predicted m/z of Resulting Ion | Notes |
| Cl | Chlorine radical | 226 | Loss of the chlorine atom from the 4-position. |
| OCH₃ | Methoxy radical | 230 | Loss of the methoxy group from the 6-position. |
| CH₃ | Methyl radical | 246 | A common fragmentation pathway for methoxy-substituted aromatic compounds. |
| CF₃ | Trifluoromethyl radical | 192 | Loss of the trifluoromethyl group from the 2-position. |
Comparison with an Analog: 4-Chloro-6-methoxy-2-methylquinoline
Experimental GC-MS data for the closely related analog, 4-Chloro-6-methoxy-2-methylquinoline (Molecular Weight: 207.65 g/mol ), provides a valuable reference for comparison. The primary difference in fragmentation will arise from the 2-position substituent (trifluoromethyl vs. methyl).
Table 2: Comparison of Predicted Fragments of this compound with Experimental Data for 4-Chloro-6-methoxy-2-methylquinoline
| Fragmentation Event | Predicted m/z for this compound | Experimental m/z for 4-Chloro-6-methoxy-2-methylquinoline[1] |
| Molecular Ion [M]⁺ | 261/263 (isotope pattern) | 207/209 (isotope pattern) |
| Loss of Cl | 226 | 172 |
| Loss of CH₃ from methoxy | 246 | 192 |
| Loss of substituent at C2 | 192 (loss of CF₃) | 192 (loss of CH₃) |
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC method would be a suitable alternative or complementary technique to GC-MS, particularly for purity assessment and quantification in complex matrices.
Proposed HPLC Method
A robust HPLC method can be developed for the analysis of this compound based on established methods for similar quinoline derivatives.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for the analysis of quinoline derivatives.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS Instrument Conditions:
-
Gas Chromatograph:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Acquire data using the instrument's software.
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak and compare the observed fragments with the predicted fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute with the mobile phase to appropriate concentrations for analysis.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Filter and degas all mobile phases before use.
2. HPLC Instrument Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20.1-25 min: Return to 90% A, 10% B (equilibration)
-
3. Data Acquisition and Analysis:
-
Integrate the peak corresponding to this compound.
-
For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.
-
Purity can be assessed by calculating the area percentage of the main peak.
Visualizations
References
HPLC method for purity analysis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
A comparative guide to the purity analysis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a crucial intermediate in pharmaceutical and agrochemical synthesis, is presented here for researchers, scientists, and drug development professionals.[1] This guide details a robust High-Performance Liquid Chromatography (HPLC) method and contrasts it with alternative analytical techniques, providing comprehensive experimental protocols and data to inform method selection for quality control and assurance.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials, byproducts, or degradation products.
Proposed HPLC Method
Based on established methods for similar quinoline derivatives, the following RP-HPLC method is proposed for the purity analysis of this compound.[3][4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Elution: Gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical Purity Analysis Data
To illustrate the method's performance, the following table summarizes hypothetical data from the analysis of a sample of this compound.
| Compound | Retention Time (min) | Area (%) |
| Impurity 1 (e.g., Starting Material) | 4.5 | 0.15 |
| Impurity 2 (e.g., Byproduct) | 8.2 | 0.25 |
| This compound | 15.8 | 99.50 |
| Impurity 3 (e.g., Degradant) | 21.1 | 0.10 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can offer complementary information or advantages in specific scenarios.[2][5] The choice of method depends on the specific analytical need, such as screening for different types of impurities or obtaining absolute quantification.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, sensitivity, and reproducibility; suitable for a wide range of compounds.[3] | May require longer run times for complex samples; may not be suitable for very polar compounds.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds that are poorly retained in RP-HPLC.[2] | Offers alternative selectivity to RP-HPLC, ideal for polar impurities.[6] | Can have longer equilibration times; mobile phase preparation can be more complex. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase.[2] | Faster separations, reduced organic solvent consumption ("greener" method), and orthogonal selectivity to HPLC.[2][6] | Higher initial instrument cost; may not be suitable for all types of compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with the stationary phase. | High efficiency and sensitivity for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei.[5] | Provides absolute purity determination without the need for a specific reference standard of the impurity; non-destructive.[5] | Lower sensitivity compared to HPLC; requires a certified internal standard and specialized equipment.[5] |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive method for qualitative analysis and screening. | Lower resolution and sensitivity compared to HPLC; not suitable for quantitative analysis. |
| Sequential Injection Chromatography (SIC) | A miniaturized chromatographic technique with advantages in simplicity and cost-effectiveness.[7] | More rapid and reagent-saving compared to traditional HPLC, with comparable performance in many cases.[7] | May have limitations in handling high backpressures and complex samples compared to modern HPLC systems. |
Mandatory Visualizations
To further clarify the methodologies and comparisons, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods for purity analysis.
References
A Comparative Guide to the Biological Activity of Quinolines: Evaluating 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoline Scaffolds in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of quinoline have been successfully developed as antimalarial drugs, such as chloroquine and mefloquine, and have also shown significant promise as anticancer, antiviral, and antibacterial agents.[2][3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of moieties such as halogens (e.g., chlorine) and electron-withdrawing groups (e.g., trifluoromethyl) can significantly influence the biological activity of the resulting compounds.
Comparative Biological Activity of Quinoline Derivatives
To provide a framework for evaluating the potential of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, this section summarizes the reported biological activities of several key quinoline derivatives. The data is presented in tabular format for ease of comparison.
Anticancer Activity
Quinoline derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][5]
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung) | MTT Assay | 14.62 | [6] |
| NCI-H1299 (Lung) | CCK-8 Assay | 3.94 | [6] | |
| NCI-H1437 (Lung) | CCK-8 Assay | 1.83 | [6] | |
| Erlotinib | KYSE410 (Esophageal) | MTT Assay | 5.00 | [7] |
| KYSE450 (Esophageal) | MTT Assay | 7.60 | [7] | |
| H1650 (Lung) | MTT Assay | 14.00 | [7] | |
| HCC827 (Lung) | MTT Assay | 11.81 | [7] | |
| Mefloquine | PC-3 (Prostate) | SRB Assay | ~10 | [8][9] |
| DU145 (Prostate) | SRB Assay | ~10 | [10] | |
| Gastric Cancer Cell Lines | - | 0.5 - 0.7 | [10] | |
| Chloroquine | HCT116 (Colon) | MTT Assay | 2.27 | [11] |
| MCF-7 (Breast) | CCK-8 Assay | 29.05 | ||
| A549 (Lung) | - | 71.3 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimalarial Activity
The quinoline scaffold is the foundation for some of the most important antimalarial drugs. These compounds typically interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.
Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | Assay | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | [³H]-hypoxanthine incorporation | 20 | |
| Dd2 (Resistant) | [³H]-hypoxanthine incorporation | 80 | ||
| Mefloquine | - | - | 18.1 (geometric mean) | [3] |
| 6-Chloro-2-(4-(trifluoromethyl)styryl) quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine | Drug-resistant strain | - | - | [4] |
Antiviral Activity
Recent research has highlighted the potential of quinoline derivatives as antiviral agents, with activity reported against a range of viruses.
Table 3: In Vitro Antiviral Activity of Selected Quinoline Derivatives
| Compound | Virus | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Aryl-6-chloro-quinoline derivatives (e.g., compound 10) | Hepatitis B Virus (HBV) | HepG 2.2.15 | DNA Replication Inhibition | >551.2 (SI) | |
| 4-Oxo-4H-quinoline acylhydrazone derivative (compound 4) | Tobacco Mosaic Virus (TMV) | In vivo | - | 51.2% inhibition at 500 mg/L |
SI: Selectivity Index, the ratio of the cytotoxic concentration to the effective antiviral concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. The following are standard protocols for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs. Include a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Antimalarial Activity: [³H]-Hypoxanthine Incorporation Assay
This assay measures the proliferation of Plasmodium falciparum by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
Principle: The malaria parasite salvages hypoxanthine from the host for nucleic acid synthesis. The amount of incorporated [³H]-hypoxanthine is directly proportional to parasite growth.
Procedure:
-
Parasite Culture: Culture synchronized, ring-stage P. falciparum in human red blood cells.
-
Drug Addition: Add serial dilutions of the test compounds to a 96-well plate.
-
Parasite Addition: Add the parasite culture to the wells.
-
[³H]-Hypoxanthine Labeling: After an initial incubation period, add [³H]-hypoxanthine to each well and incubate further.
-
Cell Harvesting: Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by comparing the radioactivity in treated wells to that in untreated control wells.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is proportional to the amount of infectious virus.
Procedure:
-
Cell Seeding: Seed a monolayer of host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the test compound.
-
Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The PRNT50 is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental procedures can enhance understanding. The following diagrams were created using the Graphviz (DOT language).
PI3K/Akt/mTOR Signaling Pathway
Many quinoline-based anticancer agents exert their effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][5]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
General Experimental Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound.
References
- 1. Development of Next-Generation Antimalarial Acridones with Radical Cure Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
A Comparative Crystallographic Analysis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Derivatives and Structural Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of quinoline derivatives is paramount for rational drug design and the development of novel therapeutics. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives closely related to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, offering insights into their molecular geometry, crystal packing, and the influence of substituent modifications.
While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from structurally similar quinoline derivatives to infer and compare key structural features. By examining these analogs, we can anticipate the molecular conformation and intermolecular interactions that govern the solid-state architecture of this class of compounds. The insights derived from these comparisons are crucial for understanding structure-activity relationships (SAR) and for the design of new molecules with desired biological activities.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for several halogenated and substituted quinoline derivatives. These compounds serve as valuable benchmarks for understanding the structural implications of various functional groups on the quinoline scaffold.
| Parameter | 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline[1] | 4-Chloro-6,7-dimethoxyquinoline[2][3][4] |
| Chemical Formula | C₁₃H₉ClF₃N | C₁₁H₁₀ClNO₂ |
| Formula Weight ( g/mol ) | 271.66 | 223.65 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 13.8482 (19) | 12.5530 (17) |
| b (Å) | 5.0534 (8) | 4.6499 (7) |
| c (Å) | 18.048 (3) | 18.274 (3) |
| α (°) | 90 | 90 |
| β (°) | 107.503 (17) | 105.786 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1204.5 (3) | 1026.4 (3) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 296 |
| Radiation Type | Mo Kα | Mo Kα |
| Final R indices [I > 2σ(I)] | Not specified | R₁ = 0.037, wR₂ = 0.115 |
Structural Insights from Analogs
The crystal structure of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline reveals a quinoline ring system that makes a dihedral angle of 88.8 (2)° with the cyclopropyl ring.[1] This significant twist highlights the steric influence of the cyclopropyl group at the 2-position.
In contrast, 4-Chloro-6,7-dimethoxyquinoline is an almost planar molecule.[3][4] The carbon atoms of the methoxy groups show only slight deviations from the least-squares plane of the quinoline ring system.[3][4] A noteworthy feature is the presence of an intramolecular C—H⋯Cl hydrogen bond, which contributes to the planarity and stability of the molecular structure.[3][4]
The comparison of these structures underscores how substituents at various positions on the quinoline ring can dramatically alter the overall molecular conformation. For the target molecule, this compound, one could anticipate a conformation influenced by both the electron-withdrawing trifluoromethyl group and the methoxy group.
Experimental Protocols
The determination of crystal structures for quinoline derivatives generally follows a standardized workflow. The protocols outlined below are a generalized representation based on established crystallographic practices.
Synthesis and Crystallization
The synthesis of substituted quinolines can be achieved through various established synthetic routes. For instance, 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline was synthesized from 4-chloro-2-trifluoroacetylaniline and cyclopropyl acetylene.[1] 4-Chloro-6,7-dimethoxyquinoline can be prepared from 6,7-dimethoxynaphthalen-1-ol and POCl₃.[4]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol.[3][4]
X-ray Data Collection and Structure Determination
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected as the crystal is rotated, often at a controlled temperature to minimize thermal vibrations.[5]
-
Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, yielding a set of unique reflection data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques against the experimental data. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor, with lower values indicating a better fit.[5]
Visualizing the Crystallographic Workflow
The following diagram illustrates the typical experimental workflow for X-ray crystallography.
Logical Comparison of Structural Features
The following diagram illustrates a logical comparison of the structural features of the analyzed quinoline derivatives.
References
Comparative In Vitro Kinase Assay of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline and Other Multi-Kinase Inhibitors
This guide provides a comparative analysis of the in vitro kinase activity of the novel compound 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline against a panel of well-established multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. The objective is to benchmark the potential efficacy and selectivity of this quinoline-based compound within the broader landscape of kinase inhibitors used in oncology research and development.
While specific experimental data for this compound is not publicly available, this guide leverages the known activities of structurally related quinoline compounds and provides a framework for its potential kinase inhibition profile. The comparative data presented for Sorafenib, Sunitinib, and Regorafenib is collated from various preclinical studies.
Introduction to Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors are small molecules that block the activity of these enzymes, thereby interfering with the signaling pathways that drive tumor growth and survival.
The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors. Its ability to interact with the ATP-binding pocket of kinases makes it a versatile core for the design of potent and selective inhibitors. This guide will explore the potential of this compound in this context.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values for Sorafenib, Sunitinib, and Regorafenib against a panel of key kinases implicated in cancer. These values provide a benchmark for assessing the potential potency and selectivity of novel inhibitors like this compound.
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[1] |
| B-Raf (wild-type) | 22[1] |
| B-Raf (V600E) | 38[1] |
| VEGFR-1 | 26[1] |
| VEGFR-2 | 90[1] |
| VEGFR-3 | 20[1] |
| PDGFR-β | 57[1] |
| c-Kit | 68[1] |
| Flt-3 | 58[1] |
| RET | 43[1] |
Table 2: In Vitro Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 (nM) |
| VEGFR2 (Flk-1) | 80[2] |
| PDGFRβ | 2[2] |
| c-Kit | - (Potent Inhibition)[2] |
| FLT-3 | - (Potent Inhibition)[2] |
Note: Sunitinib is a potent inhibitor of c-Kit and FLT-3, though specific IC50 values can vary between studies.
Table 3: In Vitro Kinase Inhibition Profile of Regorafenib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 13[3][4] |
| VEGFR2 | 4.2[3][4] |
| VEGFR3 | 46[3][4] |
| PDGFRβ | 22[3][4] |
| Kit | 7[3][4] |
| RET | 1.5[4] |
| Raf-1 | 2.5[4] |
| B-Raf (V600E) | 19[3] |
| TIE2 | - (Inhibits autophosphorylation)[5] |
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay, which can be adapted to evaluate the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant Kinase (e.g., VEGFR2, PDGFRβ, c-Raf)
-
Kinase Buffer (specific to the kinase)
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., a synthetic peptide or protein)
-
Test Compound (this compound, Sorafenib, etc.)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The recombinant kinase is incubated with the various concentrations of the test compound in the wells of a microplate. A control with no inhibitor is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the specific substrate.
-
Incubation: The reaction is allowed to proceed for a predetermined time at a controlled temperature (e.g., room temperature or 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent. The signal is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[6]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by many kinase inhibitors and a typical workflow for an in vitro kinase assay.
Caption: A diagram of the RAS/RAF/MEK/ERK signaling pathway, a key cascade in cell proliferation often targeted by kinase inhibitors.
References
A Researcher's Guide to Characterizing Substituted Quinolines: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of substituted quinolines is paramount for advancing pharmaceutical research and ensuring product quality. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for structural elucidation and quantification.
Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development. Accurate and comprehensive characterization is essential to understand their structure-activity relationships, ensure purity, and meet regulatory standards. This guide delves into the most effective chromatographic, spectroscopic, and crystallographic techniques for this purpose.
Quantitative Performance Comparison of Analytical Techniques
The choice of analytical technique is often dictated by the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or high-throughput screening. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of substituted quinolines.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on boiling points and interactions with a stationary phase, with mass spectrometry detection. | Quantification based on the direct relationship between the NMR signal intensity and the number of atomic nuclei. |
| Limit of Detection (LOD) | 0.025 - 1 µg/mL[1] | ~0.1 mg/kg[2] | ~0.48 mg/0.7 mL[1] |
| Limit of Quantification (LOQ) | 0.083 - 5 µg/mL[1] | ~0.2 µg/mL | ~1.47 mg/0.7 mL[1] |
| Linearity (R²) | >0.99[1] | >0.99 | >0.99[1] |
| Precision (RSD) | <2% | 1.4 - 3.8%[2] | Typically <1% |
| Accuracy/Recovery | 98.69 - 101.19% | 82.9 - 92.0%[2] | High accuracy, as it can be a primary ratio method. |
| Key Advantages | Versatile for a wide range of polar and non-polar compounds, robust, and readily available. | High separation efficiency, excellent sensitivity, and provides structural information through mass spectra. | Highly accurate and precise, requires no specific reference standard for the analyte (can use a universal internal standard), and provides structural information.[2] |
| Key Disadvantages | Lower resolution than GC for some compounds, potential for matrix effects. | Limited to thermally stable and volatile compounds; derivatization may be required.[2] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[2] |
Structural Elucidation: A Spectroscopic Toolkit
A combination of spectroscopic techniques is often employed for the unambiguous structural elucidation of novel substituted quinolines. Each technique provides unique and complementary information about the molecule's architecture.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Provides detailed information on the carbon-hydrogen framework, including the number and connectivity of protons and carbons, substitution patterns, and stereochemistry.[3] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for assigning complex structures.[4] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).[5] Fragmentation patterns offer valuable clues about the structure and substituents.[5] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation, which causes vibrations of specific chemical bonds. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, which is related to the extent of conjugation in the aromatic system. Often used for quantitative analysis.[6] |
| Fluorescence Spectroscopy | For fluorescent quinoline derivatives, this technique offers high sensitivity for quantification and can provide information about the molecule's environment. It is generally more sensitive than UV-Vis spectroscopy.[7][8][9][10][11] |
Definitive Structure: X-Ray Crystallography
For crystalline substituted quinolines, single-crystal X-ray diffraction provides the absolute and most definitive three-dimensional structure. This technique is invaluable for confirming connectivity, stereochemistry, and understanding intermolecular interactions in the solid state.
| Parameter | Typical Value Range for Organic Compounds |
| Crystal System | Varies (e.g., Monoclinic, Orthorhombic) |
| Space Group | Varies (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions (Å) | a, b, c = 5-30 Å; α, β, γ = 90-120° |
| Resolution (Å) | Typically < 1.0 Å |
| R-factor | < 0.05 for a well-refined structure |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections provide standardized methodologies for the key analytical techniques discussed.
Overall Characterization Workflow
The characterization of a new substituted quinoline typically follows a logical progression of analytical techniques to gather comprehensive information about its identity, purity, and structure.
Caption: A logical workflow for the comprehensive characterization of a newly synthesized substituted quinoline.
High-Performance Liquid Chromatography (HPLC) Experimental Protocol
Objective: To separate and quantify substituted quinolines.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer components
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the substituted quinoline standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.[12] Filter the sample through a 0.45 µm syringe filter.[13]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column temperature: Ambient or controlled (e.g., 30 °C)
-
UV detection wavelength: Determined from the UV-Vis spectrum of the analyte (typically around 230-330 nm).
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Caption: A streamlined workflow for the analysis of substituted quinolines by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Protocol
Objective: To elucidate the structure of substituted quinolines.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the structure.[4]
-
References
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chempap.org [chempap.org]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing UV-Vis vs. Fluorescence Spectrophotometers [synapse.patsnap.com]
- 10. Why fluorescence spectrophotometry offers lower detection limits than UV-Vis spectrophotometry [lambda-at.com]
- 11. Why is fluorescence more sensitive than UV-VIS absorption spectroscopy? | AAT Bioquest [aatbio.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. greyhoundchrom.com [greyhoundchrom.com]
A Comparative Spectroscopic Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline and its key positional isomers. The differentiation of these isomers is crucial for the synthesis, quality control, and structure-activity relationship (SAR) studies in drug discovery and development. Due to the limited availability of complete experimental data for all isomers, this guide combines published data from closely related analogs with predicted spectroscopic characteristics to offer a valuable resource for researchers.
Spectroscopic Data Comparison
The following tables summarize the predicted and observed spectroscopic data for this compound and three of its potential isomers. These predictions are based on established substituent effects on the quinoline ring system and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Isomer 1: 4-Chloro-6-methoxy | Isomer 2: 7-Chloro-6-methoxy | Isomer 3: 8-Chloro-6-methoxy | Isomer 4: 4-Chloro-8-methoxy[1] |
| H-3 | ~7.5-7.6 (s) | ~7.4-7.5 (s) | ~7.5-7.6 (s) | ~7.5-7.6 (s) |
| H-5 | ~7.4-7.5 (d) | ~8.0-8.1 (s) | ~7.6-7.7 (d) | ~7.0-7.1 (d) |
| H-7 | ~7.3-7.4 (dd) | - | ~7.5-7.6 (t) | ~7.6-7.7 (t) |
| H-8 | ~8.0-8.1 (d) | ~7.9-8.0 (s) | - | - |
| OCH₃ | ~3.9-4.0 (s) | ~4.0-4.1 (s) | ~4.0-4.1 (s) | ~4.1-4.2 (s) |
Note: These are estimated values. Actual chemical shifts and coupling constants (J) will vary based on the specific isomer and experimental conditions. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, and 't' triplet.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Isomer 1: 4-Chloro-6-methoxy | Isomer 2: 7-Chloro-6-methoxy | Isomer 3: 8-Chloro-6-methoxy | Isomer 4: 4-Chloro-8-methoxy |
| C-2 | ~148-150 (q, J ≈ 35 Hz) | ~147-149 (q, J ≈ 35 Hz) | ~148-150 (q, J ≈ 35 Hz) | ~149-151 (q, J ≈ 35 Hz) |
| C-3 | ~122-124 | ~121-123 | ~122-124 | ~123-125 |
| C-4 | ~144-146 | ~149-151 | ~145-147 | ~144-146 |
| C-4a | ~124-126 | ~125-127 | ~123-125 | ~128-130 |
| C-5 | ~104-106 | ~128-130 | ~129-131 | ~110-112 |
| C-6 | ~158-160 | ~157-159 | ~123-125 | ~128-130 |
| C-7 | ~123-125 | ~138-140 | ~126-128 | ~120-122 |
| C-8 | ~130-132 | ~118-120 | ~148-150 | ~154-156 |
| C-8a | ~147-149 | ~146-148 | ~140-142 | ~141-143 |
| CF₃ | ~122-124 (q, J ≈ 275 Hz) | ~122-124 (q, J ≈ 275 Hz) | ~122-124 (q, J ≈ 275 Hz) | ~122-124 (q, J ≈ 275 Hz) |
| OCH₃ | ~55-56 | ~56-57 | ~56-57 | ~56-57 |
Note: The trifluoromethyl group introduces characteristic quartet splitting for C-2 and the CF₃ carbon itself due to ¹J(C,F) and ¹J(C,F) coupling, respectively.
Table 3: Predicted ¹⁹F NMR, IR, and Mass Spectrometry Data
| Technique | Predicted Value/Observation |
| ¹⁹F NMR (CDCl₃) | A single peak is expected for the -CF₃ group, typically in the range of -60 to -70 ppm (relative to CFCl₃). The exact chemical shift will be sensitive to the substitution pattern on the quinoline ring. |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1620-1600 (C=N stretch), ~1580-1450 (Ar C=C stretch), ~1300-1100 (C-F stretch, strong), ~1250-1200 (Ar-O-C asymmetric stretch), ~1050-1000 (Ar-O-C symmetric stretch), ~850-750 (C-Cl stretch). |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 261. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.[2] Common fragmentation patterns would involve the loss of Cl, CF₃, and CO. |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the quinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition : Acquire the fluorine NMR spectrum. A dedicated fluorine probe is ideal, but many modern broadband probes can be tuned to the fluorine frequency. A simple pulse-acquire sequence is usually sufficient. Chemical shifts are referenced to an external standard like CFCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction : For Electron Ionization (EI) mass spectrometry, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For softer ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a synthesized quinoline isomer.
Logic for Spectroscopic Differentiation of Isomers
This diagram outlines the logical approach to distinguishing between the isomers using the key features of each spectroscopic technique.
References
validating the structure of synthesized 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural validation of the synthesized compound 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline and a structurally related alternative, 4-Chloro-6,7-dimethoxyquinoline. The objective is to offer a comprehensive overview of the synthetic routes and the analytical techniques employed to confirm the molecular structure of these quinoline derivatives. Due to the limited availability of detailed, peer-reviewed experimental data for this compound, this guide presents a well-documented protocol for 4-Chloro-6,7-dimethoxyquinoline as a primary example and provides a generalized approach for the target compound based on established chemical principles.
Executive Summary
Synthesis and Structural Validation
The synthesis of quinoline derivatives often involves cyclization reactions followed by functional group modifications. The structural confirmation relies on a combination of spectroscopic and crystallographic methods.
Alternative Compound: 4-Chloro-6,7-dimethoxyquinoline
This compound serves as an excellent reference due to the availability of detailed experimental data.
Synthesis:
Two primary routes for the synthesis of 4-Chloro-6,7-dimethoxyquinoline have been reported:
-
Route 1: From 6,7-dimethoxynaphthalen-1-ol A mixture of 6,7-dimethoxynaphthalen-1-ol and phosphorus oxychloride (POCl₃) is heated under reflux. The excess POCl₃ is removed, and the residue is neutralized to yield the crude product, which is then purified by column chromatography[1].
-
Route 2: From 3,4-dimethoxy acetophenone This multi-step synthesis involves the nitration of 3,4-dimethoxy acetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate undergoes reduction and cyclization to form 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated using POCl₃ to yield the final product[2].
Structural Validation Data:
| Parameter | 4-Chloro-6,7-dimethoxyquinoline |
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Molecular Weight | 223.65 g/mol |
| ¹H NMR (DMSO-d₆) | δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), 4.03 (s, 3H)[1] |
| Mass Spectrometry (ESI-MS) | m/z 224 (M+H)⁺[1], 223.2 [M+H]⁺, 245.2 [M+Na]⁺[2] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[3] |
| Unit Cell Dimensions | a = 12.5530 (17) Å, b = 4.6499 (7) Å, c = 18.274 (3) Å, β = 105.786 (2)°[1] |
| R-factor | 0.037[3] |
Target Compound: this compound
While specific, published experimental data for the synthesis and detailed characterization of this compound are scarce, a plausible synthetic route can be inferred from general quinoline synthesis methodologies.
Postulated Synthesis:
A common method for synthesizing 2-(trifluoromethyl)quinolines involves the condensation of a substituted aniline with a β-ketoester containing a trifluoromethyl group, followed by cyclization. The resulting 4-hydroxyquinoline derivative can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride.
Expected Structural Validation:
Based on the structure, the following spectroscopic characteristics would be anticipated:
| Parameter | Expected for this compound |
| Molecular Formula | C₁₁H₇ClF₃NO |
| Molecular Weight | 261.63 g/mol |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Crystal Structure | Would likely reveal the planar quinoline ring system with the substituents. |
Experimental Protocols
Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Route 1) [1]
-
A mixture of 6,7-dimethoxynaphthalen-1-ol (20.4 g, 100 mmol) and POCl₃ (60 ml, 640 mmol) is heated under reflux for 6 hours.
-
The excess phosphorus oxychloride is distilled off under reduced pressure.
-
200 g of crushed ice is added to the residue, followed by 50% aqueous NaOH until the pH is adjusted to 8.
-
The resulting solid is collected by filtration and washed with water to give the crude product.
-
The crude product is purified by column chromatography (petroleum ether: EtOAc = 8:1 v/v) to afford the title compound.
Single-Crystal X-ray Diffraction Analysis of 4-Chloro-6,7-dimethoxyquinoline [1]
-
Crystals suitable for X-ray diffraction are obtained by slow evaporation from a methanol solution at room temperature.
-
Data is collected on a diffractometer using Mo Kα radiation.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
Visualizations
References
Comparative Analysis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline as a kinase inhibitor. Due to the absence of direct experimental data for this specific compound in the public domain, this analysis is presented as a hypothetical case study. The selection of a potential kinase target and comparative compounds is based on the well-established activity of structurally related quinoline derivatives.
Introduction to Quinoline-Based Kinase Inhibitors
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its derivatives have demonstrated potent inhibitory activity against a variety of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[1][2] Prominent targets for quinoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Phosphoinositide 3-kinase (PI3K).[2][3] The specific kinase affinity and inhibitory potency of these molecules are highly dependent on the substitution patterns on the quinoline ring.[2]
Postulated Kinase Target: Epidermal Growth Factor Receptor (EGFR)
Based on the structure-activity relationships of numerous quinoline derivatives, a plausible hypothesis is that this compound may exhibit inhibitory activity against members of the receptor tyrosine kinase family, with a particular focus on EGFR. The 4-chloro substitution provides a reactive site for potential interaction with the kinase active site, a feature seen in many kinase inhibitors. While many potent quinoline-based EGFR inhibitors possess a 4-anilino substituent, which is absent in the compound of interest, the fundamental quinoline core is a recognized pharmacophore for EGFR inhibition.[4][5]
This guide will, therefore, proceed with a hypothetical comparison against established EGFR inhibitors.
Performance Comparison
The following table summarizes the in vitro inhibitory activities of well-characterized EGFR inhibitors. The data for this compound is listed as "To Be Determined" to highlight the need for experimental validation.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| This compound | Quinoline | EGFR (Hypothetical) | To Be Determined | N/A |
| Gefitinib | Quinazoline | EGFR | 17.1 | [2] |
| Erlotinib | Quinazoline | EGFR | 33.25 | [2] |
| Lapatinib | Quinazoline | EGFR/HER2 | 3.0 (for EGFR) | [5] |
| Compound 45 | Quinoline | EGFR | 5.0 | [2] |
| Compound 5a | Quinoline | EGFR | 71 | [5] |
Signaling Pathway
The EGFR signaling pathway is a critical cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR blocks these downstream signals, leading to reduced tumor growth.
Experimental Protocols
To experimentally validate the kinase inhibitory activity of this compound, a standardized in vitro kinase inhibition assay would be employed.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase by the test compound.
Materials:
-
Kinase: Recombinant human EGFR enzyme.
-
Substrate: A suitable peptide substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1 random copolymer).
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: A known EGFR inhibitor (e.g., Gefitinib).
-
Assay Buffer: Buffer solution appropriate for the kinase (typically contains Tris-HCl, MgCl2, DTT, and BSA).
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Plates: White, flat-bottom 384-well assay plates.
-
Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control and a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, EGFR enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well containing the compounds. Add ATP to initiate the reaction. Prepare a "no kinase" control which will serve as the 100% inhibition control.
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking, its structural features suggest it may be a candidate for targeting protein kinases, with EGFR being a plausible, albeit hypothetical, target. The comparative data and experimental protocols provided in this guide offer a robust framework for the future investigation and validation of this compound's therapeutic potential. Rigorous experimental screening against a panel of kinases is the necessary next step to elucidate its true biological activity and to determine if it warrants further development as a novel kinase inhibitor.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a crucial intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is paramount for the safety, efficacy, and quality of the final drug product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Differential Scanning Calorimetry (DSC), supported by comparative data to aid in method selection and implementation.
Introduction to Purity Assessment
The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from various sources, including the synthetic route, degradation, or storage.[1] Regulatory bodies mandate stringent control over impurity levels, making robust and reliable analytical methods essential.[2] This guide explores four powerful and complementary techniques for the comprehensive purity profiling of this compound.
Comparative Experimental Workflow
A systematic approach to purity assessment involves a multi-pronged strategy, leveraging the strengths of different analytical techniques. The following workflow outlines a logical sequence for analyzing a sample of this compound.
Data Presentation
The following table summarizes hypothetical data from the analysis of a batch of this compound, comparing the results from the different analytical techniques.
| Analytical Method | Parameter | Result |
| HPLC-UV | Purity (Area %) | 99.5% |
| Known Impurity 1 | 0.2% | |
| Unknown Impurity 2 | 0.15% | |
| Total Impurities | 0.5% | |
| qNMR | Absolute Purity (w/w %) | 99.2% |
| Residual Solvent (Acetonitrile) | 0.1% | |
| LC-MS | Molecular Weight of Impurity 1 | Confirmed as starting material |
| Molecular Weight of Impurity 2 | Tentatively identified as a hydrolysis product | |
| DSC | Purity (mole %) | 99.8% |
| Melting Point | 85.2 °C |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.[3]
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-90% B
-
15-17 min: 90% B
-
17-18 min: 90-30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[4][5] It also provides structural confirmation.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently vortex to ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and characterization of impurities by providing molecular weight information.[6]
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Chromatographic Conditions: The same HPLC method as described above can be used.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights. Fragmentation patterns can provide further structural information. Common fragments for similar quinoline structures involve the loss of methyl, methoxy, and chloro groups.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[7] For high-purity crystalline organic compounds, DSC can be used to determine the absolute purity based on the van't Hoff law of melting point depression.[8]
Methodology:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.
-
A nitrogen purge is used to maintain an inert atmosphere.
-
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the van't Hoff equation. This method is most accurate for samples with a purity of at least 98%.[8]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the purity assessment. The following diagram illustrates the relative strengths of each method.
Conclusion
A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach. HPLC-UV serves as the primary tool for quantitative purity and impurity profiling. qNMR provides an orthogonal, absolute measure of purity and confirms the compound's structure. LC-MS is indispensable for the identification and characterization of unknown impurities. For high-purity, crystalline samples, DSC offers a valuable, alternative method for determining absolute purity. By employing these techniques in a complementary fashion, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A DSC study of the non-isothermal cold crystallization and relaxation effects in ubiquinone and ubiquinol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. azom.com [azom.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds such as 4-Chloro-6-methoxyquinoline and 4-Chloro-2-(trifluoromethyl)quinoline indicate the following potential hazards:
-
May be fatal if swallowed.[3]
Mandatory Personal Protective Equipment (PPE) for handling this compound includes:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and properly removed and disposed of if contaminated.[4] |
| Eye Protection | Chemical safety goggles and/or a face shield are required.[4] |
| Body Protection | A laboratory coat is necessary. For larger quantities or in case of a spill, an apron or coveralls may be required. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[5] |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound is a halogenated organic compound .[6]
Key Segregation and Collection Steps:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[6][7] The container must be compatible with the chemical and have a secure, tight-fitting lid.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from non-halogenated organic wastes, acids, and bases.[6][8]
-
Waste Form:
-
Solid Waste: Collect in a designated solid hazardous waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid hazardous waste container. Keep aqueous and organic solvent waste streams separate.[5]
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[7] Store the container in a well-ventilated, designated hazardous waste storage area away from heat sources.[5]
Disposal Procedure
The primary and recommended disposal method for this compound is through a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol:
-
Ensure Proper Labeling and Containment: Verify that the hazardous waste container is correctly labeled and securely sealed.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[9]
-
Documentation: Complete any required waste manifests or forms provided by your EHS office or the disposal company.
-
Interim Storage: While awaiting pickup, store the waste in a designated, secure area that is compliant with institutional and local regulations.[5]
Note on Chemical Inactivation: No specific, validated experimental protocols for the chemical inactivation of this compound for disposal purposes are readily available in the reviewed literature. Due to its halogenated and trifluoromethyl-substituted quinoline structure, it is expected to be relatively stable. Attempting to neutralize or inactivate this compound without a validated protocol could lead to the generation of other hazardous byproducts or unsafe reactions. Therefore, disposal via a licensed facility is the safest and most compliant method.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
| Incident | Action |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material and any contaminated soil into a labeled hazardous waste container for disposal.[10] Avoid generating dust.[2] Ventilate the area. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. canbipharm.com [canbipharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Essential Safety and Operational Guide for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
This guide provides immediate, essential safety and logistical information for handling 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1][2][5] |
| Eyes/Face | Safety goggles and face shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or aerosol generation.[2][6] |
| Body | Laboratory coat | A chemical-resistant lab coat or a disposable gown should be worn to protect against contamination. For procedures with a higher risk of splashes, a chemically resistant apron is also recommended.[1][5] |
| Respiratory | NIOSH-approved respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be sufficient.[1] |
Step-by-Step Safe Handling Protocol
A systematic approach is crucial for safely managing this compound in the laboratory.
Preparation:
-
Review Safety Information: Before beginning work, thoroughly review the available safety data for structurally similar compounds.[5]
-
Designate an Area: All handling of the compound should occur in a designated area, preferably within a certified chemical fume hood.[5]
-
Assemble Equipment: Gather all necessary laboratory equipment and reagents before you begin.
-
Ensure Emergency Access: Confirm that an emergency eyewash station and safety shower are easily accessible.[5]
Handling:
-
Don PPE: Put on all the required personal protective equipment as detailed in Table 1.
-
Weighing and Transferring: If the compound is a solid, handle it with care to prevent the formation of dust.[1][2] Use a spatula or other appropriate tools for transfers. For solutions, use a pipette or syringe cautiously to avoid splashes.[5]
-
During the Experiment: Keep containers of this compound clearly labeled and sealed when not in use.[5] Avoid all direct contact with skin, eyes, and clothing.[2][5]
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[5]
-
Proper PPE Removal: Remove and dispose of PPE correctly. Gloves should be removed without touching the outer, contaminated surface.[1][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste: Unused or surplus this compound should be treated as hazardous waste. It should be offered to a licensed professional waste disposal company for disposal.[1]
-
Contaminated Materials: All disposable items that have been in contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[5] These materials should be placed in a clearly labeled, sealed waste container.[1][3][7]
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal service.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a doctor.[2][3]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
If Swallowed: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3]
Experimental Workflow and Logical Relationships
To visualize the safe handling and disposal process, the following diagrams outline the necessary steps and decision points.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for emergency response to accidental exposure.
References
- 1. aaronchem.com [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
